Product packaging for Yttrium(III) acetate hydrate(Cat. No.:CAS No. 304675-69-2)

Yttrium(III) acetate hydrate

Cat. No.: B3041494
CAS No.: 304675-69-2
M. Wt: 284.05
InChI Key: JRKVGRAQLBXGQB-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Yttrium(III) Acetate Hydrate, with the chemical formula Y(CH₃COO)₃·XH₂O and a purity of 99.9%, is a white, crystalline solid that serves as a versatile and water-soluble precursor in advanced materials research . Its primary research value lies in its conversion to Yttrium Oxide (Y₂O₃), a material prized for its high thermal stability, chemical resistance, and optical transparency . In practice, this compound is widely used as a starting material for synthesizing rare-earth-doped nanocrystals and upconversion nanoparticles, often in combination with acetates of other elements like ytterbium and thulium . These nanomaterials are critical in developing new applications in bio-imaging and targeted drug delivery systems . Furthermore, this compound is essential in the sol-gel fabrication of Y₂O₃ thin films, which act as high-quality insulating layers in microelectronics, field-effect transistors (FETs), and protective optical coatings . The compound also finds significant application in energy and aerospace research, where it is used to produce yttria-stabilized zirconia (YSZ)—a key material for thermal barrier coatings (TBCs) on jet engine components and solid oxide fuel cells (SOFCs) due to its exceptional ionic conductivity and durability . In the biomedical field, yttrium compounds derived from this acetate are investigated for enhancing the mechanical strength and bioactivity of ceramic scaffolds and for developing infection-resistant coatings on medical implants . This product is strictly For Research Use Only. It is not intended for human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling guidelines, as it may cause skin, eye, and respiratory irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11O7Y B3041494 Yttrium(III) acetate hydrate CAS No. 304675-69-2

Properties

IUPAC Name

yttrium(3+);triacetate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H4O2.H2O.Y/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2;/q;;;;+3/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKVGRAQLBXGQB-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Y+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11O7Y
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis Methodologies and Pathways for Yttrium Iii Acetate Hydrate Derived Materials

Solution-Based Synthesis Routes

Solution-based methods involve the dissolution of precursors in a solvent, followed by a chemical reaction in a sealed vessel under controlled temperature and pressure. These techniques offer excellent control over the nucleation and growth of crystalline materials.

Solvothermal synthesis is a method of preparing crystalline materials in non-aqueous solvents under conditions of elevated temperature and pressure. This technique is widely employed for the fabrication of advanced materials such as complex oxides and metal-organic frameworks (MOFs) from yttrium(III) acetate (B1210297) hydrate (B1144303).

The precise control of reaction parameters is critical in solvothermal synthesis to direct the physicochemical properties of the final product. Temperature, pressure, reaction time, and the choice of solvent system collectively influence the reaction kinetics, crystal growth, and phase purity of the synthesized materials.

In the solvothermal synthesis of Yttrium Aluminum Garnet (YAG) nanoparticles from yttrium acetate, for instance, distinct outcomes are observed at different temperatures and pressures. Synthesis at 270 °C and 2.0 MPa for 2 hours results in the formation of ~30 nm clusters of primary YAG particles. researchgate.net Increasing the conditions to 300 °C and 8.5 MPa for the same duration leads to the coalescence of these clusters into single, highly crystalline nanoparticles of a similar size. researchgate.net The solvent system, such as 1,4-butanediol, not only acts as a reaction medium but can also participate in the reaction, influencing the final product characteristics. researchgate.net Research has also demonstrated the feasibility of rapid synthesis, achieving well-crystallized YAG nanoparticles in as little as 5 minutes at 300 °C.

Table 1: Solvothermal Synthesis Parameters for YAG Nanoparticles

Parameter Condition 1 Condition 2
Temperature 270 °C 300 °C
Pressure 2.0 MPa 8.5 MPa
Time 2 hours 2 hours
Precursors Yttrium(III) acetate hydrate, Aluminum isopropoxide This compound, Aluminum isopropoxide
Solvent 1,4-butanediol 1,4-butanediol

For the synthesis of Metal-Organic Frameworks (MOFs), reaction temperatures typically range from 100°C to 250°C, with reaction times varying from 12 to 48 hours to allow for sufficient crystal growth. fishersci.com

The choice of solvent is a determining factor for the crystallinity and morphology of materials synthesized via the solvothermal route. The solvent's physical properties, such as polarity, boiling point, and viscosity, as well as its chemical reactivity, can significantly alter the synthesis pathway. orientjchem.org

During the synthesis of YAG nanoparticles from yttrium acetate, the solvent 1,4-butanediol can undergo an esterification reaction with acetate groups from the precursor to form 1,4-diacetoxybutane. researchgate.net This transformation and the complete dissolution of precursors facilitate a structural rearrangement of atoms, leading to a product with a significantly higher degree of crystallinity. researchgate.net The resulting nanoparticles exhibit controlled morphology with minimal agglomeration. researchgate.net

In the case of yttria-stabilized zirconia (YSZ) synthesis, using methanol or mixtures of methanol and 2-propanol as the solvent medium has been shown to control the crystal size and agglomeration behavior of the resulting nanocrystals. The solvent's properties can influence the interactions between particles in the solution, thereby affecting how they aggregate and form the final microstructure.

This compound is a key precursor for the solvothermal synthesis of Yttrium Aluminum Garnet (Y₃Al₅O₁₂) or YAG nanoparticles, which are valued for their applications in areas like solid-state lighting. orientjchem.org The process typically involves reacting this compound with an aluminum source, such as aluminum isopropoxide, in a high-boiling-point solvent like 1,4-butanediol. orientjchem.org

The reaction is conducted in a sealed autoclave at temperatures between 270-300 °C. researchgate.net These conditions facilitate the decomposition of the precursors and the subsequent formation of the YAG crystal structure. This method allows for the synthesis of nano-YAG particles with a spherical morphology and controlled particle sizes, often around 30 nm. researchgate.net The process can be manipulated to control the level of agglomeration in the final nanopowder. researchgate.net

Solvothermal synthesis is a common and effective technique for producing crystalline, porous yttrium-based Metal-Organic Frameworks (MOFs). fishersci.com In this method, this compound serves as the source of the yttrium(III) metal nodes that connect to organic linkers.

For example, a novel porous MOF with the chemical formula [Y₅L₆(OH)₃(DMF)₃]·5H₂O has been prepared using a solvothermal procedure where yttrium(III) ions and hydroxide (B78521) anions form clusters that are joined by 3-amino-4-hydroxybenzoate linkers. The synthesis involves heating the precursors in a suitable solvent, often N,N-Dimethylformamide (DMF), under controlled temperature conditions, which leads to the self-assembly of the robust, three-dimensional framework. fishersci.com Studies have also demonstrated that yttrium(III) acetate can be successfully used as an alternative to more common nitrate (B79036) salt precursors for the synthesis of rare-earth cluster-based MOFs.

Hydrothermal synthesis is similar to the solvothermal method but specifically uses water as the solvent. Yttrium(III) acetate is considered an attractive precursor for hydrothermal reactions due to its good water solubility and relatively low thermal decomposition temperature. This method is widely used to prepare yttrium oxide (Y₂O₃) nanoparticles. orientjchem.org

In a typical hydrothermal process for producing yttria nanoparticles, an aqueous solution of a yttrium salt is placed in a sealed vessel (autoclave) and heated. While many studies report the use of yttrium nitrate, the principles apply to yttrium acetate as well. orientjchem.org The temperature and pressure cause the precursor to decompose and react to form yttrium hydroxide (Y(OH)₃), which then transforms into yttrium oxide upon further heating or subsequent calcination. fishersci.com The concentration of the precursor solution is a key parameter that can be adjusted to control the morphology and size of the resulting nanoparticles. orientjchem.org This low-cost technique can effectively produce nanocrystalline yttria with a cubic phase and crystallite sizes in the range of 34–58 nm. orientjchem.org

Table 2: List of Chemical Compounds

Compound Name Chemical Formula
This compound Y(CH₃COO)₃·xH₂O
Yttrium Aluminum Garnet (YAG) Y₃Al₅O₁₂
Aluminum isopropoxide Al(OCH(CH₃)₂)₃
1,4-butanediol C₄H₁₀O₂
1,4-diacetoxybutane C₈H₁₄O₄
Yttria-stabilized zirconia (YSZ) (Y₂O₃)ₓ(ZrO₂)₁₋ₓ
Methanol CH₃OH
2-propanol C₃H₈O
N,N-Dimethylformamide (DMF) (CH₃)₂NC(O)H
3-amino-4-hydroxybenzoate C₇H₆NO₃⁻
Yttrium oxide Y₂O₃
Yttrium hydroxide Y(OH)₃

Co-precipitation Techniques

Co-precipitation is a robust and widely used method for synthesizing multi-component materials, such as doped oxides and composite nanoparticles. The process involves the simultaneous precipitation of two or more cations from a solution through the addition of a precipitating agent. This compound is frequently used as the yttrium source in these syntheses.

Yttria-stabilized zirconia (YSZ) is a ceramic material with significant applications in thermal barrier coatings and solid oxide fuel cells. The co-precipitation method is commonly employed for the synthesis of YSZ nanoparticles. In a typical procedure, aqueous solutions of an yttrium salt, like this compound, and a zirconium salt (e.g., zirconium(IV) acetate hydroxide) are mixed in a desired stoichiometric ratio. A precipitating agent, such as ammonium (B1175870) hydroxide or urea, is then added to the solution, causing the simultaneous precipitation of yttrium and zirconium hydroxides or other precursors.

The resulting precipitate is then washed, dried, and calcined at high temperatures (typically 600°C - 1000°C) to form the crystalline YSZ powder. The choice of precipitant has been shown to significantly affect the properties of the final YSZ nanoparticles, including crystallite size, surface area, and dispersion. semanticscholar.org For example, while ammonium hydroxide can lead to crystallization at lower temperatures, urea often results in powders with better dispersion and a larger surface area. semanticscholar.org

Y₂O₃ Content (mol%)PrecursorsPrecipitantCalcination Temp. (°C)Resulting Phase
8Y(CH₃COO)₃·4H₂O, (CH₃CO₂)ₓZr(OH)ᵧ-500 - 1100Cubic
8Y(NO₃)₃, ZrOCl₂Ammonium Hydroxide~400Cubic
8Y(NO₃)₃, ZrOCl₂Urea~500Cubic
3, 5, 8Y(NO₃)₃, ZrO(NO₃)₂Not specifiedNot specifiedTetragonal, Cubic

Yttrium fluoride (B91410) (YF₃) and sodium yttrium fluoride (NaYF₄) nanoparticles, particularly when doped with lanthanide ions, are of great interest for applications in bio-imaging and upconversion technologies. Yttrium(III) acetate is a common precursor for the synthesis of these materials.

One method involves the sonochemical irradiation of an aqueous solution of yttrium(III) acetate tetrahydrate, where a fluorine source such as hydrofluoric acid (HF) is added to precipitate nanocrystalline YF₃ particles. Another approach for synthesizing NaYF₄ nanoparticles involves mixing yttrium(III) acetate with oleic acid in a high-boiling point solvent like octadecene. This mixture is heated to form an yttrium oleate (B1233923) complex, which then reacts with sources of sodium and fluoride (e.g., sodium hydroxide and ammonium fluoride in methanol) at relatively modest temperatures to yield the desired nanoparticles. This synthesis offers excellent control over particle size and crystallinity.

Control over pH and the use of chelating agents are critical for managing the co-precipitation process and influencing the properties of the final material.

pH Control: The pH of the solution directly affects the supersaturation state and the rate of nucleation and growth of particles. researchgate.net Adjusting the pH determines when and how quickly the metal hydroxides or other precursors precipitate. For the synthesis of yttrium oxide nanoparticles, for example, varying the pH can alter the morphology, crystallite size, and even the optical bandgap of the material. researchgate.net Generally, higher pH values, which correspond to a higher concentration of OH⁻ ions, can lead to the formation of larger particles and a more crystalline structure.

Chelating Agents: Chelating agents are organic molecules that can form multiple coordination bonds with a single metal ion, creating a stable, soluble complex known as a chelate. Common chelating agents used in materials synthesis include citric acid and ethylenediaminetraacetic acid (EDTA). nih.govmdpi.com In co-precipitation, chelating agents play several important roles:

Controlling Ion Availability: By forming stable complexes with metal ions, chelators can control the concentration of free metal ions in the solution, allowing for a more controlled and homogeneous precipitation. nih.gov

Preventing Premature Precipitation: They can stabilize the solution, preventing the unwanted, premature precipitation of one component before the other, which is crucial for achieving compositional homogeneity in the final product. nih.gov

Influencing Particle Growth: Chelating agents can adsorb onto the surface of growing nanoparticles, influencing their growth rate and final morphology. For instance, citrate (B86180) has been used to stabilize YF₃ nanoparticles and mediate their self-assembly into larger structures.

Sol-Gel Processing

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. The method involves the conversion of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. This technique is valued for its ability to produce materials with high purity and homogeneity at low temperatures. scielo.br this compound is an excellent precursor for sol-gel synthesis of yttrium oxide (Y₂O₃) films and powders. youtube.comresearchgate.net

A typical sol-gel process begins with the hydrolysis and polycondensation of precursors in a liquid phase. For yttrium oxide synthesis using yttrium(III) acetate, the precursor is dissolved in a suitable solvent, often with a complexing agent like citric acid or a polymer such as polyvinyl alcohol (PVA). rsc.org Citric acid acts as a chelating agent, forming stable complexes with the yttrium ions, which helps to maintain a homogeneous distribution of the metal cations throughout the solution.

Upon heating, the solvent evaporates, and the solution becomes more viscous, eventually forming a gel. This gel is a network of the precursors and the complexing agent. Further heating at higher temperatures (calcination) removes the organic components and leads to the decomposition of the yttrium precursor, resulting in the formation of crystalline yttrium oxide. The sol-gel method allows for precise control over the material's stoichiometry and can produce very fine, nanostructured powders. mdpi.com For instance, Y₂O₃ insulators have been fabricated via the sol-gel process using this compound, demonstrating uniform and flat surface morphologies. youtube.com

Fabrication of Yttrium Oxide Thin Films

This compound is a commonly employed precursor for the fabrication of yttrium oxide (Y₂O₃) thin films, particularly through the sol-gel method. prochemonline.comguidechem.com This process involves dissolving the yttrium acetate hydrate in a suitable solvent to form a sol, which is then deposited onto a substrate and subjected to a series of heat treatments to form the final oxide film. These Y₂O₃ films are valued for their potential application as high-quality insulating layers in microelectronics, such as in the development of new field-effect transistors (FETs) and capacitors, as well as for protective optical coatings. prochemonline.com The thermal stability, chemical resistance, and optical transparency of yttrium oxide make it a valuable material in advanced ceramics, laser materials, and phosphor coatings. prochemonline.com

The sol-gel process offers a cost-effective and scalable method for producing uniform thin films with precise control over thickness and composition. The properties of the resulting yttrium oxide films, including their crystallinity and surface morphology, are highly dependent on the processing parameters such as the annealing temperature and the composition of the precursor solution.

Preparation of Mixed-Metal Oxide Thin Films (e.g., CuYO₂)

This compound is also instrumental in the synthesis of mixed-metal oxide thin films, such as the delafossite-structured p-type wide bandgap semiconductor, copper yttrium oxide (CuYO₂). In a typical sol-gel preparation, this compound is used as the yttrium source alongside a copper precursor, such as copper(II) acetate.

A study on the preparation of CuYO₂ thin films on a silicon dioxide (SiO₂) substrate utilized a sol-gel method where copper(II) acetate and yttrium(III) acetate were the metal sources. The process involved spin-coating a gel film onto the substrate, followed by a one-step annealing process under a nitrogen flow. The crystal structure of the resulting films was found to be highly dependent on the annealing temperature. For instance, a film annealed at 800°C exhibited significant c-axis orientation, a desirable characteristic for certain electronic applications.

The structural properties of the CuYO₂ films were observed to change with varying annealing temperatures. At 750°C, the film consisted of crystalline CuYO₂ and Y₂O₃. Increasing the temperature to 800°C resulted in a highly c-axis oriented CuYO₂ film. However, at temperatures above 850°C, the film transformed into a mixture of non-c-axis oriented CuYO₂, copper(II) oxide (CuO), and amorphous yttrium oxide. This complex relationship between annealing temperature and crystal structure highlights the intricate synthesis and decomposition reactions that occur simultaneously within the film.

Influence of Precursor Type on Film Properties

The choice of precursor significantly influences the properties of the resulting oxide thin films. A comparative study investigating the fabrication of yttria-stabilized zirconia (YSZ) coatings highlighted the differences between various yttrium β-diketonate precursors. While not directly involving this compound, this study underscores the principle that the thermal stability and reactivity of the precursor play a crucial role in determining the composition and crystal phase of the final film.

Another study directly compared the effects of four different yttrium precursors, including this compound, on the electrical performance of yttrium oxide insulators fabricated via a sol-gel process. The research found that Y₂O₃ films produced from the acetate precursor and treated with UV/ozone exhibited a uniform and flat surface morphology. These films also demonstrated the lowest number of oxygen vacancy defects and unwanted byproducts. Consequently, capacitors fabricated with these films showed the lowest current density and a stable dielectric constant over a wide frequency range.

The following table summarizes the key findings from this comparative study:

Precursor TypeAnnealing/TreatmentResulting Film PropertiesElectrical Performance of Capacitor
This compoundUV/ozone treatmentUniform and flat surface, lowest oxygen vacancy defectsLowest current density (10⁻⁸ A/cm² at 1 MV/cm), stable dielectric constant
Yttrium(III) nitrate tetrahydrateHigh-temperature annealingWavy and rougher surface morphologyHigher current density, less stable dielectric constant
Yttrium isopropoxide oxideHigh-temperature annealingNot specified in detailNot specified in detail
Yttrium(III) tris(isopropoxide)High-temperature annealingNot specified in detailNot specified in detail

Purification Strategies (e.g., Recrystallization)

The purity of this compound is crucial for the synthesis of high-quality derived materials. Recrystallization is a common and effective method for purifying solid compounds. uct.ac.za This technique is based on the principle that the solubility of a compound in a solvent increases with temperature. libretexts.org By dissolving the impure this compound in a suitable hot solvent and then allowing it to cool, purer crystals can be obtained as the solubility decreases, leaving the impurities behind in the solution. uct.ac.zamt.com

A specific method for obtaining crystalline yttrium acetate involves the reaction of yttrium oxide with acetic acid and water. guidechem.comgoogle.com This process can be adapted for the purification of this compound. The impure compound can be dissolved in a hot mixture of glacial acetic acid and deionized water. guidechem.comgoogle.com After complete dissolution, the solution is allowed to cool naturally. guidechem.comgoogle.com As the temperature of the solution decreases, the solubility of yttrium acetate is reduced, leading to the formation of crystals. guidechem.comgoogle.com The crystallized this compound can then be separated from the mother liquor, which contains the dissolved impurities, by filtration. guidechem.comgoogle.com The collected crystals are subsequently dried to remove any residual solvent. guidechem.comgoogle.com

The key steps in the recrystallization process for this compound are outlined below:

StepProcedure
1. DissolutionDissolve the impure this compound in a minimal amount of a hot solvent system, such as a mixture of glacial acetic acid and deionized water. guidechem.comgoogle.com
2. Cooling and CrystallizationAllow the hot, saturated solution to cool slowly and undisturbed to promote the formation of large, pure crystals. guidechem.comgoogle.com
3. FiltrationSeparate the purified crystals from the cooled solution (mother liquor) containing the impurities using filtration. guidechem.comgoogle.com
4. WashingRinse the crystals with a small amount of cold solvent to wash away any remaining mother liquor.
5. DryingDry the purified crystals to remove any residual solvent. guidechem.comgoogle.com

Thermal Decomposition and Pyrolytic Conversion

Mechanisms of Thermal Decomposition

The thermal decomposition of yttrium(III) acetate tetrahydrate, Y(CH₃COO)₃·4H₂O, into yttrium oxide is a multi-step process. researchgate.net Thermoanalytical studies have shown that the decomposition is an endothermic transformation that occurs over a temperature range of 350 to 900°C. researchgate.net

The initial step of the decomposition, occurring between 350 and 450°C, involves the breaking of the bond between the yttrium cation and the acetate ligand. researchgate.net This leads to a rapid loss of mass and the formation of amorphous yttrium hydroxide and yttrium carbonate. researchgate.net Following this initial rapid mass loss, the rate of decomposition slows down, indicating a change in the decomposition kinetics. researchgate.net The subsequent steps involve the decomposition of the intermediate yttrium hydroxide and yttrium carbonate to ultimately form yttrium oxide. researchgate.net

Influence of Atmosphere on Decomposition Pathways (e.g., Air vs. Inert)

In an inert atmosphere, such as argon or nitrogen, the decomposition proceeds as described above, with the endothermic breakdown of the acetate to form intermediate compounds and finally yttrium oxide.

In contrast, when the decomposition is conducted in an air or oxygen-containing atmosphere, a significant exothermic process is observed. researchgate.net This exothermic event is attributed to the combustion of the organic species that are released into the gas phase during the decomposition of the acetate ligands. researchgate.net This combustion masks the endothermic signal associated with the decomposition of the yttrium acetate itself. researchgate.net

The following table summarizes the key differences in the thermal decomposition of this compound in different atmospheres:

AtmosphereKey Observations
Inert (e.g., Argon, Nitrogen)Endothermic decomposition process. researchgate.net Formation of amorphous yttrium hydroxide and carbonate as intermediates. researchgate.net
Air (Oxygen-containing)Intense exothermic process due to the combustion of organic species in the gas phase. researchgate.net The overall mass loss is not affected by the presence of oxygen. researchgate.net

Formation and Characterization of Intermediate Species (e.g., Yttrium Hydroxide, Yttrium Carbonate)

The thermal decomposition of this compound is a critical process in the synthesis of yttrium-based materials, proceeding through the formation of key intermediate species. Thermoanalytical studies have shown that the initial decomposition step, occurring between 350 and 450°C, involves the breaking of the bond between the yttrium cation and the acetate ligand. This leads to the formation of amorphous yttrium hydroxide and yttrium carbonate, accompanied by a significant and rapid loss of mass. Following this initial phase, the decomposition rate slows, proceeding with the breakdown of the newly formed yttrium hydroxide and yttrium carbonate.

In addition to thermal decomposition, yttrium hydroxide can be synthesized via hydrothermal methods. For instance, single-crystalline yttrium hydroxide (Y(OH)₃) nanowires have been produced from yttrium oxide (Y₂O₃) powder through an acetic acid-assisted hydrothermal process. The concentration of acetic acid in this method is a crucial factor that influences the morphology of the resulting nanowires. It is noteworthy that while acetic acid directs the morphology, the conversion of Y₂O₃ to Y(OH)₃ can also occur in pure water under hydrothermal conditions, as Y₂O₃ is unstable under such conditions at temperatures below 550°C.

Yttrium carbonate, another key intermediate, can be formed through the carbonization of yttrium hydroxide. In one method, yttrium chloride (YCl₃) is used as a starting material, from which yttrium hydroxide is precipitated using sodium hydroxide. Subsequently, carbon dioxide is introduced into the yttrium hydroxide slurry, leading to the formation of yttrium carbonate precipitate. The morphology and phase of the resulting yttrium carbonate are influenced by carbonization conditions such as temperature, CO₂ flow rate, and stirring speed. Under optimal conditions, this process can yield tengerite-type yttrium carbonate (Y₂(CO₃)₃·2H₂O) nanoneedles.

The characterization of these intermediate species is crucial for understanding and controlling the synthesis of the final yttrium-based materials. Techniques such as X-ray diffraction (XRD), thermogravimetric analysis (TGA), and scanning electron microscopy (SEM) are employed to identify the crystal structure, thermal stability, and morphology of the yttrium hydroxide and yttrium carbonate intermediates.

Directed Synthesis of Yttrium Oxide from Acetate Precursors

This compound is a widely utilized precursor for the directed synthesis of yttrium oxide (Y₂O₃), a material with significant applications in ceramics, optics, and electronics. The primary method for this conversion is thermal decomposition, also known as calcination. When heated, yttrium acetate decomposes to form yttrium oxide. This process is valued for its simplicity and the high purity of the resulting oxide.

The synthesis process typically involves heating yttrium acetate in a controlled atmosphere. The decomposition process is endothermic and occurs over a temperature range of 350 to 900°C. The initial breakdown of the acetate leads to the formation of intermediate species, as discussed in the previous section, which then further decompose to yield yttrium oxide. The presence of oxygen during this process can lead to an intense exothermic reaction due to the combustion of organic species in the gas phase, although the mass loss during decomposition is not significantly affected by the presence of oxygen.

The properties of the final yttrium oxide product, such as particle size and morphology, are influenced by the conditions of the thermal decomposition, including the heating rate, final temperature, and the surrounding atmosphere. For example, the thermal treatment of yttrium acetate powders derived from mechanical alloying has been used to form Y₂O₃ dispersoids in copper alloys. The duration of this thermal treatment is a critical factor in determining the degree of densification of the final alloy.

Thermal Conversion in Thin Film Fabrication

Yttrium(III) acetate is a key precursor in the fabrication of yttrium oxide (Y₂O₃) thin films, which serve as high-quality insulating layers in microelectronics. The sol-gel process is a common method for this application. In this technique, a solution containing yttrium acetate is prepared and then deposited onto a substrate, typically through spin-coating.

Following the deposition of the precursor solution, the substrate is subjected to a thermal treatment process. This involves an initial drying step at a relatively low temperature to evaporate the solvent. Subsequently, the film is annealed at a higher temperature, often around 500°C, to facilitate the decomposition of the yttrium acetate and the formation of metal-oxygen bonds, resulting in a solid yttrium oxide thin film. The final properties of the thin film, such as its thickness, uniformity, and dielectric properties, are highly dependent on the parameters of the thermal conversion process, including the annealing temperature, duration, and atmosphere.

Nanomaterial Synthesis from this compound

Morphological Control in Nanoparticle Synthesis

The synthesis of yttrium oxide (Y₂O₃) nanoparticles with controlled morphology is crucial for their application in various advanced technologies. Yttrium(III) acetate serves as a versatile precursor in several synthesis routes that allow for precise control over the size and shape of the resulting nanoparticles.

Hydrothermal synthesis is a prominent method where the concentration of the yttrium acetate precursor plays a major role in determining the morphology and size of the Y₂O₃ nanoparticles. Studies have shown that lower precursor concentrations tend to produce nanoparticles with well-defined morphological properties, uniform shape, and less agglomeration. As the precursor concentration increases, the size of the nanoparticles also tends to increase.

The pH of the reaction medium is another critical parameter. By varying the pH during hydrothermal synthesis, it is possible to produce Y₂O₃ nanoparticles with different shapes, such as nanorods and nanoflakes. For instance, one study demonstrated that the pH at the end of a precipitation reaction significantly affects the size and morphology of both the precursor and the final yttria powders.

Beyond hydrothermal methods, other techniques have been developed to control the morphology of yttrium oxide nanomaterials. For example, Y₂O₃ nanocubes have been synthesized using hexamethylenetetramine (HMTA) and yttrium chloride in a Teflon-lined autoclave. The final morphology of the yttrium oxide is often inherited from the precursor material. For instance, yttrium carbonate nanoneedles, formed through a carbonization process, can be calcined to produce Y₂O₃ nanoneedles while retaining the needle-like morphology.

The table below summarizes the effect of synthesis parameters on the morphology of yttrium oxide nanoparticles.

Synthesis MethodPrecursorKey Parameter(s)Resulting Morphology
HydrothermalYttrium(III) AcetatePrecursor ConcentrationSize-controlled nanoparticles
HydrothermalYttrium saltpHNanorods, Nanoflakes
HydrothermalYttrium Chloride, HMTA-Nanocubes
Precipitation/CalcinationYttrium Carbonate-Nanoneedles

Directed Self-Assembly of Nanoparticles (e.g., Citrate-Mediated Ionic Bridges)

The controlled self-assembly of nanoparticles into larger, ordered structures is a key goal in nanotechnology for the development of functional materials. In the context of materials derived from yttrium(III) acetate, citrate-mediated self-assembly has been demonstrated as an effective strategy.

While direct studies on the self-assembly of yttrium oxide nanoparticles using this method are not extensively detailed, research on yttrium fluoride (YF₃) nanoparticles, synthesized from yttrium(III) acetate, provides significant insights into the mechanism. In this system, citrate anions are used as stabilizing ligands for the nanoparticles. The self-assembly into larger supraparticles is driven by the formation of ionic bridges between individual nanoparticles.

These ionic bridges are formed by cations, such as ammonium, which are adsorbed onto the nanoparticle surface and also interact with non-bonded citrate anions in the solution. This creates a link between nanoparticles, leading to their assembly. The efficiency of this self-assembly process and the size of the resulting supraparticles are found to be tunable by temperature. At higher temperatures, the citrate-bridge self-assembly mechanism is more efficient, resulting in larger supraparticles, whereas at lower temperatures, the nanoparticles remain stable and dispersed.

The key factors governing this self-assembly mechanism are:

Temperature: Controls the formation and size of the supraparticles.

Surface-adsorbed cations: Mediate the ionic bridges with citrate anions.

Presence of multidentate ions in solution: Such as citrate, which are essential for forming the bridges.

This mechanism, demonstrated with YF₃ nanoparticles derived from yttrium(III) acetate, suggests a promising pathway for the directed self-assembly of other yttrium-based nanoparticles, including yttrium oxide.

Incorporation of Dopants in Nanocrystalline Materials

Yttrium(III) acetate is a valuable precursor for the synthesis of doped nanocrystalline materials, particularly yttrium oxide (Y₂O₃) doped with lanthanide ions. These doped materials exhibit unique optical properties, making them suitable for applications such as phosphors, sensors, and in biomedical imaging.

The use of yttrium acetate in the synthesis process allows for a homogeneous distribution of dopant ions within the yttrium oxide host matrix. A common approach is a co-precipitation method where yttrium acetate and a salt of the dopant lanthanide (e.g., europium(III) acetate) are dissolved in a solvent. A precipitating agent is then added to form a precursor, which is subsequently calcined to yield the doped Y₂O₃ nanoparticles. The doping concentration can be precisely controlled by adjusting the molar ratio of the yttrium and dopant precursors in the initial solution.

For example, a facile, water-based synthesis method has been developed for fabricating lanthanide-doped yttrium hydroxide (Y(OH)₃:Eu³⁺) phosphors at room temperature. In this method, this compound and europium(III) acetate hydrate are dissolved in deionized water, followed by the addition of lithium hydroxide to induce rapid crystallization of the doped hydroxide. These doped hydroxide nanoparticles can then be used as precursors for doped yttrium oxide.

Another example is the surface-directed synthesis of erbium-doped yttrium oxide nanoparticles. In this method, a precursor solution of yttrium trichloroacetate doped with erbium cations is used to fill nanoscopic reaction vessels. The acetate is then decomposed by heating to form erbium-doped yttrium carbonate, which is further heated to yield the doped yttrium oxide nanoparticles.

The table below provides examples of dopants incorporated into yttrium-based nanocrystals using acetate precursors.

Host MaterialDopantPrecursorsSynthesis Method
Y(OH)₃Europium (Eu³⁺)This compound, Europium(III) acetate hydrateWater-based crystallization
Y₂O₃Erbium (Er³⁺)Yttrium trichloroacetate, Erbium cationsSurface-directed synthesis

Precursor Chemistry and Reactivity of Yttrium Iii Acetate Hydrate

Coordination Environment and Ligand Exchange Processes

As a coordination compound, the yttrium ion in yttrium(III) acetate (B1210297) hydrate (B1144303) is bonded to acetate ligands and water molecules. cymitquimica.com The number of water molecules (hydrate) can vary, which influences the compound's stability and reactivity. cymitquimica.com The reactivity of the precursor is largely defined by the processes of ligand exchange, where the acetate or water molecules in the yttrium ion's primary coordination sphere are replaced by other molecules, and the subsequent formation of new complex species in solution.

The interaction of yttrium(III) acetate hydrate with various organic ligands is central to its application in synthesizing advanced materials, particularly nanoparticles.

Oleic Acid: In the synthesis of sodium yttrium fluoride (B91410) (NaYF₄) nanoparticles, yttrium(III) acetate is a commonly used precursor. sigmaaldrich.com The synthesis often involves heating a mixture of yttrium(III) acetate, oleic acid, and a non-polar solvent like 1-octadecene. sigmaaldrich.comgoogleapis.com In this process, a ligand exchange reaction occurs where the acetate groups are replaced by oleate (B1233923) groups to form an yttrium oleate complex, Y(oleate)₃, in situ. sigmaaldrich.com This intermediate complex is crucial for controlling the nucleation and growth of the nanoparticles, influencing their size and crystallinity. sigmaaldrich.com The trifluoroacetate (B77799) analogue of yttrium acetate also shows enhanced solubility in organic solvents like oleic acid.

1,10-Phenanthroline: 1,10-Phenanthroline is a bidentate chelating ligand known to form stable complexes with lanthanide ions. Research has demonstrated that lanthanide complexes can be immobilized on polymer resins functionalized with 1,10-phenanthroline. researchgate.net In this process, the lanthanide complex coordinates to the resin-bound phenanthroline, displacing other ligands such as coordinated water molecules from the ion's primary coordination sphere. researchgate.net This type of interaction highlights the ability of the yttrium ion from precursors like the acetate hydrate to coordinate with strong chelating agents like phenanthroline, forming stable adducts.

In solution, this compound can participate in the formation of various complex structures, depending on the solvent and the presence of other coordinating species.

Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) studies have shown that yttrium complexes can form ternary adducts in solution. nih.govd-nb.info For instance, yttrium(III) polyaminocarboxylate complexes have been shown to form ternary adducts with acetate, bicarbonate, and pyruvate. nih.govd-nb.info Specifically, when sodium acetate is added to a solution of [Y(DO3A)(H₂O)₂], a downfield shift in the ¹³C NMR resonance of the acetate is observed, indicating the formation of a ternary yttrium-acetate adduct. nih.govd-nb.info This reactivity is not universal across all yttrium complexes; those with more coordinatively saturated metal centers, such as [Y(EGTA)(H₂O)]⁻, did not form adducts with acetate under similar conditions. d-nb.info This highlights that the ability to form such complexes depends on the availability of coordination sites on the yttrium ion. nih.gov

The table below summarizes key yttrium complexes and adducts formed from yttrium precursors.

Table 1: Examples of Yttrium Complexes and Adducts in Solution

Precursor/Complex Interacting Ligand Resulting Complex/Adduct Observation Method
This compound Oleic Acid / 1-Octadecene Y(oleate)₃ Inferred from nanoparticle synthesis protocols sigmaaldrich.com
[Y(DO3A)(H₂O)₂] Acetate Ternary Yttrium-Acetate Adduct ¹³C NMR Spectroscopy nih.govd-nb.info
[YbL¹]³⁺ (Lanthanide analogue) Acetate Chelated Ytterbium Acetate Complex X-ray Crystallography, NMR acs.org

Mechanistic Studies of Reaction Pathways

Understanding the mechanisms by which this compound transforms into final materials like yttrium oxide is crucial for controlling the properties of the synthesized product. This involves studying the kinetics of the reaction and the phenomena occurring at interfaces.

The thermal decomposition of this compound is the initial step in many synthesis routes for yttrium-based materials. researchgate.net This process begins with the dehydration of the compound, followed by the decomposition of the anhydrous yttrium acetate. researchgate.net The decomposition itself is an endothermic process that starts with the breaking of the bond between the yttrium cation and the acetate ligand at temperatures between 350-450°C. researchgate.net This initial step leads to the formation of amorphous intermediates like yttrium hydroxide (B78521) and yttrium carbonate. researchgate.net

In solution-based synthesis, such as the sol-gel process, the precursor's chemistry dictates the nucleation and growth of the desired phase. When this compound is used to prepare yttrium oxide (Y₂O₃) films, the formation of a uniform, flat surface morphology is observed, suggesting controlled nucleation and growth. mdpi.com The choice of precursor directly impacts these kinetics. For example, in the synthesis of NaYF₄ nanoparticles, the in situ formation of the Y(oleate)₃ complex from yttrium acetate allows for significant control over particle size and crystallinity, which are direct outcomes of the nucleation and growth stages. sigmaaldrich.com The general model for crystal growth from solution involves the formation of stable nuclei followed by the diffusion of solute to the crystal surface, where molecules are incorporated at kink or step sites. rsc.org The controlled decomposition and ligand exchange properties of yttrium acetate facilitate this process in a predictable manner.

Interfacial phenomena are critical during the formation of materials from precursor solutions, as nucleation and growth predominantly occur at interfaces (e.g., liquid-solid or gas-liquid-solid). rsc.org When using this compound to form coatings via methods like micro-arc oxidation, the addition of the precursor to the electrolyte influences the characteristics of the coating-substrate interface. icm.edu.pl Studies have shown that as the amount of yttrium acetate in the electrolyte increases, the coating/substrate interface becomes smoother. icm.edu.pl This suggests that the yttrium species derived from the acetate precursor modify the discharge channel distribution and energy intensity during the process, leading to a more homogeneous growth front at the interface. icm.edu.pl

In the sol-gel synthesis of Y₂O₃ films, the precursor choice affects the final film's surface and uniformity. mdpi.com Yttrium acetate hydrate leads to uniform and flat films, indicating favorable interfacial kinetics, where the precursor solution wets the substrate evenly and the subsequent conversion to the oxide phase proceeds without significant agglomeration or dewetting. mdpi.com This contrasts with other precursors that may lead to rougher or wavy surface morphologies, highlighting the role of the precursor in managing interfacial energy and promoting smooth film formation. mdpi.com

Comparative Analysis with Other Yttrium Precursors

The selection of a yttrium precursor is a critical parameter in materials synthesis, as it significantly influences the processing conditions and the properties of the final product. This compound is often compared with other common yttrium salts like yttrium(III) nitrate (B79036) and yttrium(III) chloride.

A direct comparison in the fabrication of Y₂O₃ insulator films via a sol-gel process revealed distinct differences between this compound and yttrium(III) nitrate tetrahydrate. mdpi.com Both precursors dissolved completely in the chosen solvent system to form transparent solutions. mdpi.com However, the resulting films had different characteristics.

Morphology and Quality: Y₂O₃ films derived from the acetate precursor exhibited a uniform and flat surface. In contrast, films from the nitrate precursor showed a wavy and rougher surface morphology. mdpi.com

Defect Concentration: When combined with a UV/ozone annealing treatment, the acetate-derived films showed the lowest number of oxygen vacancy defects and unwanted byproducts compared to films from the nitrate precursor under similar conditions. mdpi.com

This suggests that the acetate ligand and its decomposition pathway are more conducive to forming high-quality, defect-free oxide films under these processing conditions. mdpi.com

The chemical reactivity in solution also differs. As noted previously, certain yttrium polyaminocarboxylate complexes readily form ternary adducts with acetate. nih.govd-nb.info This same transformation does not occur when yttrium chloride (YCl₃) or yttrium nitrate (Y(NO₃)₃) salts are used instead, indicating a unique reactivity pathway available to the acetate system. d-nb.info

The table below provides a comparative summary based on findings from the sol-gel synthesis of Y₂O₃ films. mdpi.com

Table 2: Comparative Properties of Yttrium(III) Acetate vs. Yttrium(III) Nitrate Precursors

Feature This compound Yttrium(III) Nitrate Tetrahydrate
Solubility Completely soluble and transparent in 2-methoxymethanol with ethanolamine (B43304). mdpi.com Completely soluble and transparent in 2-methoxymethanol with ethanolamine. mdpi.com
Film Surface Morphology Uniform and flat. mdpi.com Wavy and rougher. mdpi.com
Film Quality (with UV/Ozone) Lowest number of oxygen vacancy defects and byproducts. mdpi.com Higher concentration of defects and byproducts. mdpi.com

| Electrical Performance | Resulting capacitor showed lower leakage current density (10⁻⁸ A/cm² at 1 MV/cm). mdpi.com | Higher leakage current. mdpi.com |


Impact of Precursor Choice on Product Characteristics and Reaction Efficiency

The selection of a yttrium precursor has a profound effect on the characteristics of the synthesized material, including its morphology, particle size, crystallinity, and purity, which in turn dictates its suitability for various applications. Reaction efficiency is also heavily dependent on the precursor's properties.

Morphology and Particle Size: The precursor type can directly influence the morphology of the final particles. In a spray pyrolysis synthesis of yttrium-doped bioactive glass, the use of yttrium acetate (YAc), which has a high melting temperature, resulted in solid spherical particles. mdpi.com In contrast, using yttrium nitrate (YN), which has a low melting temperature (88 °C), led to the formation of hollow particles. mdpi.com This is because the nitrate precursor melts early in the process, forming a solid shell that traps the solvent inside. mdpi.com Similarly, in the fabrication of Y₂O₃ films, the acetate precursor yielded a uniform and flat surface, while the nitrate precursor, with its higher water content and rapid hydrolysis, produced a wavy and rougher surface. mdpi.com Studies have also shown that yttrium acetate can act as a better surface stabilizer, resulting in smaller nanoparticles (e.g., 30 nm YAG particles) compared to nitrates or chlorides. acs.orgresearchgate.net

Crystallinity and Purity: Precursors that decompose exothermically, like nitrates, can promote better crystallinity at lower annealing temperatures. rsc.org However, the choice also affects purity. Yttrium acetate, when processed with a UV/ozone treatment, can produce Y₂O₃ films with the lowest number of oxygen vacancy defects and unwanted by-products compared to nitrate-derived films. mdpi.com The aggressive nature of nitrate decomposition can sometimes lead to less controlled crystal growth or inhomogeneous products. ethz.ch Chlorides pose a significant risk of Cl⁻ contamination, while acetates can leave residual carbon if decomposition is incomplete, both of which can degrade the material's performance. harvard.edursc.org

Reaction Efficiency and Final Properties: Reaction efficiency is tied to the precursor's solubility and reactivity. Highly soluble precursors like yttrium nitrate ensure a homogeneous starting solution, which is crucial for methods like co-precipitation. mdpi.com The choice of anion can also directly affect the functional properties of the final material. In the synthesis of Eu³⁺-doped yttria phosphors, the use of yttrium acetate as the host precursor resulted in a higher fluorescence intensity compared to when yttrium chloride or nitrate were used. core.ac.uk This was attributed to the acetate ions being more effective at entering the inner coordination sphere of the europium ion, leading to less non-radiative decay. core.ac.uk In the synthesis of metal-organic frameworks (MOFs), precursors like yttrium acetate, nitrate, and chloride all successfully yielded the desired product, whereas yttrium sulfate, phosphate, or oxalate (B1200264) did not, demonstrating a clear difference in reaction efficiency and precursor suitability. chemrxiv.org

PrecursorImpact on MorphologyImpact on PurityImpact on Final Properties
This compoundPromotes solid particles and smooth films. mdpi.commdpi.com Can result in smaller particle sizes. acs.orgCan produce high-purity oxides with low defects mdpi.com; risk of carbon residue. harvard.eduCan enhance luminescence in phosphors. core.ac.uk
Yttrium(III) nitrateCan lead to hollow particles and rougher films due to rapid hydrolysis. mdpi.commdpi.comDecomposition releases NOx gases rsc.org; can create inhomogeneous products. ethz.chHigh solubility is beneficial for co-precipitation methods. mdpi.com
Yttrium(III) chlorideGenerally used in aqueous synthesis routes.High risk of Cl⁻ contamination, which is detrimental to optical/electrical properties. rsc.orgResidual impurities can degrade device performance. rsc.org
Yttrium AlkoxidesUsed in sol-gel methods to form gels and subsequently oxides. rsc.orgPurity depends on the completeness of hydrolysis and removal of organic ligands.Poor solubility can hinder reaction and lead to non-uniform films. mdpi.com

Structural and Spectroscopic Characterization Methodologies for Yttrium Iii Acetate Hydrate and Its Derivatives

Crystallographic Analysis

Crystallographic techniques are fundamental in determining the solid-state structure of yttrium(III) acetate (B1210297) hydrate (B1144303) and related complexes. These methods reveal the arrangement of atoms within the crystal lattice, providing essential information on the compound's phase and crystallinity.

X-ray Diffraction (XRD) for Phase Identification and Crystallinity

X-ray diffraction (XRD) is a cornerstone technique for the analysis of crystalline materials. It is instrumental in identifying the specific crystalline phases present in a sample of yttrium(III) acetate hydrate. By comparing the experimental diffraction pattern to reference databases, the exact form of the hydrated salt can be confirmed. For instance, XRD analysis can distinguish between anhydrous and various hydrated forms of metal acetates, as they exhibit distinct diffraction patterns.

In the study of materials derived from this compound, such as yttrium oxide (Y2O3) films, grazing-incidence X-ray diffraction (GIXRD) is employed to assess the crystallinity. mdpi.comnih.gov Research has shown that Y2O3 films produced from this compound precursors can result in an amorphous structure, even after annealing at temperatures up to 500 °C, as indicated by the absence of diffraction peaks in their GIXRD patterns. mdpi.com Furthermore, when yttrium acetate is reacted in propionic acid, XRD analysis, in conjunction with comparison to simulated spectra from crystallographic databases, confirms the formation of yttrium propionate. csic.es This highlights the utility of XRD in monitoring chemical transformations and identifying new crystalline products.

The technique is also crucial for confirming the crystal structure of more complex yttrium-containing materials. For example, XRD is used to ensure that synthesized nanoparticles, such as those of citrate-stabilized yttrium fluoride (B91410) (YF3), match reference patterns for their expected crystal structure, like the monoclinic form.

Crystal Structure Determination of Yttrium Complexes

For example, the crystal structures of various yttrium(III) complexes with different organic ligands have been elucidated using this method. In a study of yttrium(III) complexes with a Schiff base ligand and acetate anions, single-crystal X-ray determination revealed a distorted tricapped trigonal prism geometry around the yttrium(III) ion. eurjchem.com The analysis of dinuclear yttrium(III) diphenylacetate complexes has also been accomplished, showcasing the ability of carboxylate anions to form various bridging modes between metal centers. researchgate.net

The coordination number and geometry of yttrium(III) are highly dependent on the ligands involved. In complexes with 1,10-phenanthroline, the yttrium ion has been found to be eight-coordinated. researchgate.net Similarly, in complexes with pyclen-based macrocyclic ligands containing picolinate (B1231196) and acetate arms, X-ray structures show nonadentate (nine-coordinate) binding of the ligand to the yttrium ion. acs.org This detailed structural information is invaluable for designing new yttrium compounds with specific properties.

Spectroscopic Characterization Techniques

Spectroscopic methods are employed to probe the chemical bonding, functional groups, and vibrational modes within this compound and its derivatives. These techniques provide complementary information to crystallographic analysis.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding and Functional Groups

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful tools for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of this compound, FTIR spectra clearly show characteristic absorption bands. researchgate.net The spectrum can be divided into three main regions: high-energy bands around 3400 cm⁻¹ corresponding to O-H stretching vibrations from water of hydration, a band around 2935 cm⁻¹ for C-H stretching, and lower energy bands for methyl group rocking and carboxylate group vibrations. researchgate.net The presence of a broad band near 3400 cm⁻¹ is a key indicator of water of hydration.

FTIR is also used to confirm the coordination of the acetate ligand to the yttrium ion. The positions of the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) can provide insight into the coordination mode (e.g., monodentate, bidentate, bridging). scispace.com For instance, in a study of Eu³⁺ doped yttria synthesized from different precursors, the coordination of the acetate anion was analyzed through its characteristic IR bands. scispace.com

Furthermore, FTIR is essential for monitoring chemical reactions involving yttrium(III) acetate. When yttrium acetate is dissolved in propionic acid, IR spectroscopy confirms the ligand exchange and formation of yttrium propionate. csic.es In the synthesis of yttrium-based complexes, FTIR is used to verify the presence of the intended ligands, such as in yttrium(III) trifluoroacetate (B77799) hydrate where C=O and C-F stretches are monitored.

Table 1: Characteristic FTIR Bands for this compound researchgate.net

Wavenumber (cm⁻¹)Assignment
~3400ν(O-H) stretching of water
~2935ν(C-H) stretching
~1520νas(COO⁻) antisymmetric stretching
1350-1420δs(CH₃) symmetric deformation and νs(COO⁻) symmetric stretching
~1000ρ(CH₃) rocking

Raman Spectroscopy for Vibrational Modes

Raman spectroscopy provides information about the vibrational modes of a molecule and is complementary to IR spectroscopy. americanelements.com It is particularly useful for studying the symmetric vibrations and low-frequency modes that may be weak or inactive in the IR spectrum. While specific Raman data for this compound is not extensively detailed in the provided context, the technique is generally applied to study the vibrational properties of acetate ions in solution and in solid complexes. rsc.org For instance, Raman studies on yttrium chloride solutions have been performed to analyze the vibrational bands of the hydrated yttrium species. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR) for Solution Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. For yttrium(III) complexes, which are diamagnetic, ¹H and ¹³C-NMR spectroscopy provide detailed information about the ligand environment.

¹H-NMR spectra of yttrium(III) complexes with organic ligands can confirm the coordination of the ligand and provide insights into the symmetry of the complex in solution. rsc.orgscispace.com For example, in studies of yttrium complexes with flavonoid researchgate.net or pyclen-based ligands, ¹H and ¹³C-NMR are used to demonstrate that the solid-state structure is maintained in solution. acs.orgacs.org The chemical shifts of the protons on the ligands can be affected by coordination to the yttrium ion. researchgate.net

In some cases, the NMR spectra of yttrium complexes can indicate dissociation in certain solvents. For instance, the ¹H-NMR spectra of yttrium(III)-flavonoid complexes in DMSO-d₆ showed small chemical shifts, suggesting that the complexes dissociate and the solvent coordinates to the yttrium atom. researchgate.net

Furthermore, NMR studies, including two-dimensional techniques like HSQC and HMBC, are used for detailed assignments of proton and carbon signals in complex yttrium-ligand systems. soton.ac.uk While direct NMR data on this compound itself is sparse in the search results, the principles are readily applied to its derivatives and complexes in solution. psu.edursc.org

UV-Visible Spectroscopy for Electronic Transitions and Absorption Studies

UV-Visible (UV-Vis) spectroscopy is a important tool for investigating the electronic transitions within this compound and its derivatives. This technique provides insights into the optical properties and electronic structure of these materials.

Studies on yttrium-based compounds, including those synthesized using this compound as a precursor, have utilized UV-Vis spectroscopy to determine their absorption characteristics. For instance, the UV-Vis spectra of yttrium oxide nanoparticles, which can be prepared from yttrium acetate, show that the absorption peak position is dependent on the particle size, shifting to lower wavelengths as the particle size decreases. iaea.org In the case of yttrium hydroxide (B78521), synthesized via a hydrothermal method, UV-Vis spectra revealed absorption maxima in the range of 214–223 nm. peerj.com These absorptions are linked to transitions between the valence and conduction bands. peerj.com

Furthermore, in more complex systems like yttrium-doped zinc ferrite, UV-Vis spectroscopy is employed to study the optical properties and photocatalytic activity. researchgate.net Similarly, the optical behavior of yttrium-doped barium titanate ceramics, synthesized using yttrium acetate hydrate, was analyzed using UV-visible absorption spectroscopy, showing that doped samples absorb visible photons above 400 nm. acs.org The analysis of yttrium-based organometallic clusters also involves UV-Vis spectroscopy to understand their electronic structure. rsc.org

The data from UV-Vis spectroscopy can be used to calculate the optical band gap of the material, a crucial parameter for semiconductor and photocatalytic applications. For yttrium hydroxide, the optical band gap was calculated to be between 4.10 and 4.23 eV. peerj.com

Table 1: UV-Visible Spectroscopy Data for Yttrium-Based Materials
MaterialPrecursor/MethodWavelength Range (nm)Key FindingsReference
Yttrium Oxide NanoparticlesCo-precipitationNot SpecifiedAbsorption peak shifts to lower wavelength with decreasing particle size. iaea.org
Yttrium HydroxideHydrothermal214-223Absorption maxima associated with valence to conduction band transitions. peerj.com
Yttrium-Doped Barium TitanateNot Specified350-800Doped samples absorb visible photons above 400 nm. acs.org
Yttrium-Based Organometallic ClusterNot Specified200-1100Used to elucidate electronic structure. rsc.org

Photoluminescence (PL) Spectroscopy for Optical Properties

Photoluminescence (PL) spectroscopy is a powerful non-destructive method used to investigate the optical properties of this compound derivatives. This technique provides information on the electronic structure and the presence of defects or impurities.

While yttrium(III) itself is not luminescent, it serves as an excellent host matrix for lanthanide ions, which exhibit characteristic luminescence. Yttrium compounds derived from this compound are often doped with ions like europium (Eu³⁺) or terbium (Tb³⁺) to produce materials with specific light-emitting properties. For example, yttrium oxide nanoparticles doped with europium show strong red emission. instras.com

In the case of yttrium oxide nanoparticles, broad emission bands have been observed between 340 and 380 nm in their PL spectra. iaea.org For europium-doped yttrium hydroxide (Y(OH)₃:Eu) nanowires, four strong emission peaks are observed at 592, 616, 651, and 696 nm when excited at 396 nm. instras.com After thermal conversion to yttrium oxide (Y₂O₃:Eu) nanowires, a single strong emission peak at 611 nm is observed under 465 nm excitation. instras.com This change in the PL spectrum is attributed to a change in the symmetry of the Eu³⁺ coordination environment. instras.com

Yttrium-based metal-organic frameworks (MOFs), which can be synthesized using yttrium precursors, also exhibit interesting photoluminescence properties. For instance, Y-BTC (BTC = 1,3,5-benzenetricarboxylate), when excited at 280 nm, shows a broad emission band at 430 nm. mdpi.com Doping these MOFs with lanthanide ions allows for the sensitization of the lanthanide's luminescence through energy transfer from the organic linker. mdpi.com

Table 2: Photoluminescence Data for Yttrium-Based Materials
MaterialDopant/Excitation (nm)Emission Peaks (nm)Key FindingsReference
Yttrium Oxide NanoparticlesUndoped340-380Broad emission band observed. iaea.org
Y(OH)₃:Eu NanowiresEu³⁺ / 396592, 616, 651, 696Four strong emission peaks. instras.com
Y₂O₃:Eu NanowiresEu³⁺ / 465611Single strong emission peak. instras.com
Y-BTC MOFUndoped / 280430Broad emission band. mdpi.com

Microscopic and Morphological Analysis

The morphology, particle size, and surface characteristics of materials derived from this compound are critical to their performance in various applications. A suite of microscopic and light scattering techniques are employed for this purpose.

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Shape

Scanning Electron Microscopy (SEM) is a widely used technique to visualize the surface morphology and particle shape of materials at the micro and nanoscale. For derivatives of this compound, SEM provides valuable information about their structure.

For instance, in the synthesis of yttrium oxide nanoparticles, SEM micrographs show that the samples are composed of aggregated nanoparticles with different shapes and sizes. iaea.org In another study, SEM was used to characterize the flower-like precursor of yttrium aluminum oxide, revealing that it is composed of numerous nanoplates. researchgate.net The morphology of yttrium oxyfluoride coatings on aluminum substrates, prepared using a precursor solution, was also analyzed by SEM. mdpi.com

Furthermore, SEM is used to study the morphology of yttrium-doped zinc oxide thin films, where the surface morphology was investigated for films grown by spray pyrolysis using yttrium acetate hydrate as a precursor. ucm.es The technique has also been applied to characterize GO/Ni/Y-MOFs synthesized using this compound, providing insights into their structural and morphological properties. researcher.life

Transmission Electron Microscopy (TEM) for Nanoscale Morphology and Internal Structure

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the visualization of the nanoscale morphology, internal structure, and crystallinity of materials. It is an indispensable tool for characterizing nanoparticles and other nanostructured materials derived from this compound.

TEM analysis of yttrium oxide nanoparticles has revealed their tendency to form agglomerates with sizes ranging from 20 to 45 nm and has confirmed their high crystallinity. nih.gov In the synthesis of yttrium fluoride (YF₃) nanoparticles using this compound, TEM images showed monodisperse nanoparticles with an average diameter of 5 nm. csic.es

Furthermore, TEM has been employed to study the size and morphological evolution of yttrium oxide nanoparticles synthesized by solvothermal and hydrothermal methods, revealing morphologies such as square platelets, spheres, and rods. d-nb.info The internal structure of yttrium-doped ceria particles, prepared from yttrium acetate hydrate, has also been investigated using TEM, showing both solid and hollow spheres. scribd.com

Dynamic Light Scattering (DLS) and Static Light Scattering (SLS) for Particle Size Distribution

Dynamic Light Scattering (DLS) and Static Light Scattering (SLS) are techniques used to determine the size distribution of particles suspended in a liquid. DLS measures the hydrodynamic diameter of particles, while SLS provides information on the weight-average molecular weight and radius of gyration.

In the synthesis of yttrium fluoride (YF₃) nanoparticles from this compound, DLS measurements indicated a narrow particle size distribution with a volume-averaged hydrodynamic diameter of 7.5 nm. csic.es This result was in good agreement with the particle size determined by TEM. csic.es DLS has also been used to characterize the agglomeration of yttrium oxide nanoparticles in different media. tandfonline.com

When yttrium(III) acetate was used as a precursor for the synthesis of YF₃ supraparticles, DLS measurements showed a size of approximately 100 nm, which was larger than the 80 nm supraparticles obtained with yttrium(III) acetate, indicating that the anion plays a role in the self-assembly process. csic.esacs.org

Scanning Probe Microscopy (SPM) for Surface Topography

Scanning Probe Microscopy (SPM) encompasses a family of techniques that measure surface properties with a physical probe. This includes Atomic Force Microscopy (AFM), which provides three-dimensional topographical information at the nanoscale.

In the context of yttrium-based materials, SPM has been used to analyze the surface morphology of yttrium oxide (Y₂O₃) thin films. mdpi.com These films were prepared from various precursors, including this compound, and their surface characteristics were analyzed by SPM. mdpi.comresearchgate.net The results showed that Y₂O₃ films fabricated using the acetate precursor and subjected to UV/ozone treatment had a uniform and flat surface morphology. mdpi.comresearchgate.net

Thermal Analysis Techniques

Thermal analysis techniques are fundamental in studying the thermal stability and decomposition pathways of this compound. These methods provide insights into the temperatures at which the material undergoes physical and chemical changes.

Thermogravimetric analysis (TGA) is a key technique used to determine the thermal stability and decomposition profile of this compound by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere. eag.comfurg.br The analysis of yttrium(III) acetate tetrahydrate, Y(CH₃COO)₃·4H₂O, reveals a multi-step decomposition process. researchgate.net

The initial weight loss, occurring below 100°C, is typically attributed to the removal of adsorbed water or other volatile surface contaminants. furg.brresearchgate.net This is followed by the dehydration process, where the coordinated water molecules are released. In the case of yttrium acetate tetrahydrate, this dehydration occurs in overlapping steps. researchgate.net

The major decomposition of the anhydrous yttrium acetate begins at approximately 350°C and extends to around 900°C. researchgate.net This process is characterized by the breakdown of the acetate ligands, leading to the formation of various intermediates and ultimately yttrium oxide (Y₂O₃) as the final residue. researchgate.netsamaterials.com The decomposition is an endothermic process and is initiated by the breaking of the bond between the yttrium cation and the acetate ligand. researchgate.net This initial decomposition step between 350°C and 450°C results in the formation of amorphous yttrium hydroxide and yttrium carbonate, accompanied by a rapid mass loss. researchgate.net Subsequently, a change in the decomposition kinetics is observed, corresponding to the decomposition of these intermediates. researchgate.net

Table 1: TGA Decomposition Stages of Yttrium(III) Acetate Tetrahydrate

Temperature Range (°C)ProcessAssociated Mass Loss
<100Loss of adsorbed water/volatilesVariable
~100 - 200Dehydration (loss of coordinated water)Stepwise loss corresponding to 4 H₂O molecules
~350 - 450Initial decomposition of acetate ligand, formation of yttrium hydroxide and carbonateRapid mass loss
>450 - 900Decomposition of intermediatesGradual mass loss to form Y₂O₃

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are techniques that measure the difference in temperature or heat flow between a sample and a reference material as a function of temperature. scribd.comnih.gov These methods are used to identify thermal events such as phase transitions, melting, crystallization, and decomposition, indicating whether these processes are endothermic (absorb heat) or exothermic (release heat). eag.comgranat-e.ru

In the context of synthesizing materials like Yttrium Aluminum Garnet (YAG), DTA can reveal high-temperature phase transformations. For a YAG precursor derived from yttrium acetate hydrate, DTA showed two phase transformations starting at 840°C and 1120°C. umich.edu DSC is also instrumental in determining the specific heat capacity and enthalpy changes associated with thermal events. torontech.com

Table 2: Thermal Events for this compound and Derivatives from DTA/DSC

Temperature Range (°C)Observed Thermal EventNature of Event
~100 - 200DehydrationEndothermic
~350 - 500Decomposition of acetateEndothermic
Variable (in air/O₂)Combustion of evolved organic gasesExothermic
>800 (for derivatives like YAG precursors)Crystallization/Phase transformationsExothermic

Evolved Gas Analysis (EGA) is a technique used to identify and quantify the gaseous products released from a material as it is heated. measurlabs.com It is often coupled with TGA, where the evolved gases are transferred to a detector such as a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer. csic.escardiff.ac.uk

During the thermal decomposition of this compound, EGA helps to elucidate the reaction mechanism by identifying the volatile byproducts. The decomposition of the acetate ligands is expected to release gases such as water vapor, carbon dioxide, and acetic acid. samaterials.com In an inert atmosphere, the decomposition of metal acetates can also lead to the formation of ketones. researchgate.net

Studies on related metal propionates using in-situ EGA have identified volatiles like CO₂, acetaldehyde, and propionic acid. cardiff.ac.uk For yttrium acetate decomposition, the analysis of the evolved gases confirms the breakdown of the organic part of the molecule and helps in understanding the formation of intermediate species. researchgate.net This information is crucial for optimizing pyrolysis conditions in the synthesis of yttrium-containing materials to ensure complete removal of organic residues. csic.escardiff.ac.uk

Table 3: Expected Gaseous Products from the Decomposition of this compound

Decomposition StageEvolved Gaseous Products
DehydrationWater (H₂O)
Acetate Decomposition (inert atmosphere)Acetic acid (CH₃COOH), Carbon dioxide (CO₂), Ketones
Acetate Decomposition (oxidizing atmosphere)Water (H₂O), Carbon dioxide (CO₂)

Elemental and Compositional Analysis

Determining the precise elemental composition and surface chemistry of this compound and its derivatives is essential for quality control and for understanding their chemical properties.

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) is a highly sensitive analytical technique used for the quantitative determination of the elemental composition of a wide variety of samples. eag.comthermofisher.comunil.ch For this compound, ICP-OES is employed to accurately measure the concentration of yttrium and to detect any metallic impurities.

The sample is typically dissolved or digested in an acidic solution, which is then introduced into an argon plasma. eag.comunil.ch The high temperature of the plasma excites the atoms and ions of the elements present, causing them to emit light at their characteristic wavelengths. researchgate.net The intensity of the emitted light is directly proportional to the concentration of the element in the sample. eag.com

This technique is crucial for verifying the stoichiometry of the synthesized compound and for ensuring the purity of the material, which is critical for its application in areas like the manufacturing of high-purity yttrium oxide or as a precursor for catalysts and advanced ceramics. samaterials.com The detection limits for most elements are in the parts per billion (ppb) range in solution. eag.com

Table 4: ICP-OES Analysis Parameters for this compound

ParameterDescription
Elements AnalyzedYttrium (primary), potential metallic impurities
Sample PreparationDissolution in a suitable acid matrix
Detection PrincipleAtomic emission from an argon plasma
Typical Detection LimitsParts per billion (ppb) in solution

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nm of a material's surface. carleton.eduwikipedia.org

For this compound and its derivatives, XPS provides valuable information about the surface chemistry. It can confirm the presence of yttrium, oxygen, and carbon on the surface and, more importantly, determine their chemical states by measuring the binding energies of their core electrons. carleton.edursc.org Small shifts in these binding energies, known as chemical shifts, provide insight into the oxidation state and local chemical environment of the atoms. carleton.eduwikipedia.org

For instance, the Y 3d spectrum would confirm the +3 oxidation state of yttrium. The C 1s spectrum can be deconvoluted to distinguish between carbon in the acetate group (O-C=O) and any adventitious carbon contamination on the surface. wikipedia.org Similarly, the O 1s spectrum can differentiate between oxygen in the acetate ligand and in the water of hydration or in surface hydroxyl groups. rsc.org This level of detail is critical for understanding surface-mediated processes and for characterizing thin films or nanoparticles derived from this compound. rsc.orgacs.org

Table 5: Expected XPS Binding Energies for this compound

ElementCore LevelExpected Binding Energy Range (eV)Information Obtained
Yttrium (Y)3d~157-159 (for Y 3d₅/₂)Confirmation of Y, Oxidation state (+3)
Carbon (C)1s~285 (adventitious C), ~288-289 (acetate C)Differentiation of carbon species
Oxygen (O)1s~531-533Differentiation of oxygen in acetate, water, and hydroxyls

Carbon Analysis for Organic Residues

Carbon analysis is a critical step in the characterization of materials derived from this compound, particularly after thermal decomposition processes designed to produce yttrium oxide (Y₂O₃) or other inorganic yttrium compounds. The primary goal of this analysis is to quantify the amount of residual carbon from the acetate ligands, ensuring the complete removal of the organic component and the purity of the final inorganic product.

Elemental analysis is a standard method employed for this purpose. It determines the weight percentage of carbon, hydrogen, and other elements in a sample. In the context of this compound decomposition, elemental analysis is performed on the solid residues collected at various temperatures during the heating process. This provides a clear picture of the decomposition pathway and the efficiency of organic burnout.

A study on the thermal decomposition of yttrium acetate tetrahydrate (Y(CH₃COO)₃·4H₂O) utilized elemental analysis to characterize the intermediate and final products. researchgate.net The analysis confirmed that the initial decomposition step, occurring between 350 and 450°C, involves the breaking of the yttrium-acetate bond and the formation of intermediates like yttrium hydroxide and yttrium carbonate. researchgate.net The complete removal of carbon, signifying the transformation to pure yttrium oxide, occurs at higher temperatures. researchgate.net

Table 1: Elemental Analysis of Yttrium Acetate Decomposition Intermediates This table illustrates how elemental analysis tracks the removal of carbon during the thermal processing of yttrium-based materials derived from acetate precursors.

Temperature StageIntermediate CompoundExpected Carbon ContentAnalytical TechniqueReference
Initial PrecursorY(CH₃COO)₃·4H₂O~21.3%Elemental Analysis researchgate.net
350-450°CAmorphous Y(OH)₃ / Y₂(CO₃)₃VariableElemental Analysis researchgate.net
>900°CY₂O₃0%Elemental Analysis researchgate.net

Note: The data is based on findings from studies on the thermal decomposition of yttrium acetate and related compounds. researchgate.net

Zeta Potential Measurements for Surface Charge

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions. For derivatives of this compound, such as yttrium oxide (Y₂O₃) nanoparticles synthesized using the acetate precursor, zeta potential measurements are crucial for understanding their surface charge in a liquid medium. This property influences how nanoparticles interact with their environment and with each other, affecting suspension stability and their suitability for various applications.

The measurement is typically performed using electrophoretic light scattering (ELS), where an electric field is applied to the dispersion. The velocity of the charged particles under this field is measured by detecting the Doppler shift of scattered laser light. From this velocity, the electrophoretic mobility is calculated, which is then used to determine the zeta potential.

In several studies, this compound has been used as a precursor to synthesize Y₂O₃ nanoparticles. The surface charge of these nanoparticles is then characterized. For instance, biosynthesized Y₂O₃ nanoparticles were found to have a negative surface charge, which is attributed to the capping by phenolic compounds from the plant extract used in the synthesis. jabonline.in A highly negative or positive zeta potential (typically > ±30 mV) is indicative of good colloidal stability due to strong inter-particle repulsion.

Table 2: Zeta Potential of Yttrium Oxide Nanoparticles This interactive table provides examples of zeta potential values obtained for Y₂O₃ nanoparticles, which are often derived from yttrium acetate precursors.

Nanoparticle TypeAverage SizeZeta Potential (mV)Stability IndicationReference
Y₂O₃-NPs~14 nm-53.2 mVGood stability nih.gov
Green Synthesized Y₂O₃ NPs110.4 ± 32 nm-19.2 mVIncipient instability jabonline.inresearchgate.net

Note: These values are for yttrium oxide nanoparticles, a common derivative of yttrium acetate hydrate. The surface charge is crucial for applications in fields like biomedicine. jabonline.innih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile organic compounds in a sample. In the context of this compound, GC-MS is invaluable for identifying the gaseous byproducts evolved during its thermal decomposition or other chemical reactions. This information is critical for understanding reaction mechanisms and pathways. lboro.ac.uk

The process involves injecting the gaseous or vaporized sample into a gas chromatograph, where compounds are separated based on their boiling points and affinity for the stationary phase in the GC column. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This spectrum acts as a "chemical fingerprint," allowing for its identification by comparison to spectral libraries.

For instance, in the solvothermal synthesis of yttrium aluminum garnet (YAG) using yttrium acetate hydrate as a precursor, GC-MS analysis of the reaction medium can reveal the formation of various organic intermediates and byproducts, confirming that the reaction pathway is influenced by the choice of precursors and solvents. lboro.ac.uk Similarly, when studying the pyrolysis of yttrium acetate, a coupled Pyrolysis-GC-MS system can be used to analyze the volatile products released at specific temperatures. researchgate.netmdpi.com

Table 3: Potential Reaction Products Identifiable by GC-MS This table lists potential volatile organic compounds that could be identified by GC-MS during the thermal decomposition of this compound.

Compound ClassSpecific Compound ExamplesSignificance
Aldehydes & KetonesAcetone, AcetaldehydeIndicates initial ligand breakdown
Carboxylic AcidsAcetic AcidPrimary ligand decomposition product
Alkanes & AlkenesMethane (B114726), EtheneProducts of further fragmentation at high temperatures
Furans2-FurancarboxaldehydeCan form from carbohydrate impurities or side reactions

Note: The specific products and their relative abundances depend on the precise reaction conditions, such as temperature, atmosphere, and heating rate. jeeng.netjeeng.net

Advanced Applications of Yttrium Iii Acetate Hydrate in Materials Science and Engineering

Oxide Materials and Structural Ceramics

Yttrium(III) acetate (B1210297) hydrate (B1144303) is instrumental in the fabrication of several critical oxide materials and structural ceramics. Its decomposition characteristics allow for the formation of fine, high-purity oxide powders, which are essential for developing materials with superior properties for demanding industrial applications.

Precursor for Yttrium Oxide (Y2O3) Synthesis

Yttrium(III) acetate hydrate is a widely used precursor for the synthesis of yttrium oxide (Y2O3), also known as yttria. The thermal decomposition of this acetate is a reliable method for producing high-purity yttria powders. americanelements.comamericanelements.com This process is advantageous as it avoids the introduction of unwanted ions that can be present in other synthesis methods. scielo.br The resulting Y2O3 nanoparticles are suitable for various advanced ceramic applications. funcmater.com

The synthesis involves the thermal decomposition of the hydrated acetate. This process begins with dehydration, followed by the breakdown of the anhydrous acetate into an intermediate oxycarbonate, and finally, the crystallization of yttrium oxide at higher temperatures. researchgate.net The particle size and morphology of the final Y2O3 powder can be precisely controlled by adjusting synthesis parameters like heating rate and calcination temperature. researchgate.net

PropertyDescriptionSource(s)
Starting MaterialThis compound scielo.brresearchgate.net
Intermediate ProductsAnhydrous yttrium acetate, Yttrium oxycarbonate researchgate.net
Final ProductYttrium Oxide (Y2O3) americanelements.comamericanelements.comscielo.br
Key AdvantageProduces high-purity powder, avoiding heterogeneous ions. scielo.br
Controllable FactorsHeating rate, calcination temperature. researchgate.net

Yttria Stabilized Zirconia (YSZ) for High-Temperature Applications and Solid Electrolytes

This compound is a key ingredient in the manufacturing of yttria-stabilized zirconia (YSZ), a ceramic known for its excellent thermal stability, resistance to corrosion, and ionic conductivity. scielo.br YSZ is utilized in applications such as thermal barrier coatings for gas turbines and as a solid electrolyte in solid oxide fuel cells (SOFCs). nanoshel.comamericanelements.com The yttrium acetate acts as the source of yttria, which stabilizes the tetragonal or cubic crystal structure of zirconia at elevated temperatures. scielo.br

The synthesis of YSZ often employs co-precipitation or sol-gel techniques where yttrium(III) acetate and a zirconium salt are dissolved in a suitable solvent. scielo.brrsc.org Upon heating, these precursors decompose and react to form a homogenous, fine-grained YSZ powder. ipme.ru The use of yttrium acetate ensures a uniform distribution of yttrium ions within the zirconia matrix, which is critical for achieving the desired material properties. ipme.ru

Yttrium Aluminum Garnet (YAG) in High-Performance Ceramics and Optics

This compound is an essential precursor for synthesizing yttrium aluminum garnet (Y3Al5O12), or YAG. nanoshel.comipme.ru YAG is a versatile material used in solid-state lasers, transparent armor, and other high-performance ceramic applications. nanoshel.com The synthesis of YAG from yttrium acetate typically involves wet chemical methods like sol-gel or co-precipitation with an aluminum precursor. researchgate.netoptica.org

These methods facilitate atomic-level mixing of yttrium and aluminum ions, enabling the formation of a pure YAG phase at lower temperatures than traditional solid-state reaction methods. researchgate.netoptica.org The thermal decomposition of the precursor mixture, including yttrium acetate, yields a fine, reactive powder that can be sintered into dense YAG ceramics with controlled microstructures. umich.edu The optical and mechanical properties of the final YAG product are heavily dependent on the purity of the initial materials and the processing conditions. umich.edu

Oxide Dispersion Strengthened Alloys

This compound is utilized in the production of oxide dispersion strengthened (ODS) alloys. These advanced metallic materials contain a fine dispersion of stable oxide particles, typically yttria (Y2O3), within a metal matrix. This dispersion significantly improves the high-temperature strength and creep resistance of the alloys.

The yttria particles are often incorporated into the metal matrix via powder metallurgy. Yttrium acetate can serve as a precursor to generate nano-sized yttria particles, which are then mechanically alloyed with the metal powder. ipme.ruresearchgate.net Subsequent consolidation and heat treatment result in a uniform dispersion of these oxide particles throughout the alloy. researchgate.net The use of yttrium acetate allows for precise control over the size and distribution of the yttria dispersoids, which is crucial for the performance of ODS alloys. researchgate.net

Thin Film Deposition and Coatings

This compound is a valuable precursor for depositing thin films and coatings with specific functionalities. Its solubility in various solvents and its clean decomposition make it well-suited for several solution-based deposition techniques, which are often more cost-effective and scalable than other methods.

Metal-Organic Decomposition (MOD) and Sol-Gel Routes for Thin Film Growth

This compound is frequently employed in metal-organic decomposition (MOD) and sol-gel processes for creating yttrium-containing thin films. researchgate.netresearchgate.netcsic.es In these methods, a solution containing yttrium acetate and other metal precursors is applied to a substrate using techniques like spin-coating or dip-coating. researchgate.netmdpi.com

The MOD process involves the thermal decomposition of the metal-organic precursors in the film upon heating to form the desired oxide phase. The sol-gel process first creates a colloidal suspension (sol), which then forms a gel network. This gel is subsequently dried and heat-treated to produce the final ceramic film. nih.gov

These solution-based methods provide excellent control over the stoichiometry and microstructure of the film. researchgate.net They have been successfully used to grow various functional films, including YBCO (Yttrium Barium Copper Oxide) superconductors and ferroelectric thin films. csic.es The properties of the resulting films are highly dependent on the choice of precursors, solvents, and processing parameters like annealing temperature and atmosphere. researchgate.net

TechniqueDescriptionKey AdvantagesExample ApplicationsSource(s)
Metal-Organic Decomposition (MOD) A non-vacuum method where a metal-organic precursor solution is coated on a substrate and then thermally decomposed.Cost-effective, simple equipment, good stoichiometric control.Superconducting films, ferroelectric films. csic.es
Sol-Gel A wet-chemical process involving the formation of a sol which is then converted into a gel and heat-treated.Lower processing temperatures, production of fine-grained and homogeneous films.Protective coatings, optical coatings, dielectric layers. researchgate.netmdpi.comnih.gov

Fabrication of Dielectric Layers and Insulators

This compound is a preferred precursor in the sol-gel synthesis of yttrium oxide (Y₂O₃) thin films, which are highly valued as dielectric layers in electronic devices. The sol-gel process allows for the creation of high-quality, high-k insulators at lower temperatures compared to traditional methods, making it suitable for flexible electronics.

In a comparative study, Y₂O₃ insulators were fabricated using different yttrium precursors, including this compound, yttrium(III) nitrate (B79036) tetrahydrate, yttrium isopropoxide oxide, and yttrium(III) tris(isopropoxide). mdpi.com The precursors were dissolved in 2-methoxymethanol with ethanolamine (B43304) added as a stabilizer. mdpi.com The resulting solutions were used to create thin films for metal-insulator-metal (MIM) capacitors.

Research findings indicate that the choice of precursor significantly impacts the electrical performance of the resulting dielectric layer. Y₂O₃ films derived from the this compound precursor, particularly when combined with a UV/ozone treatment, exhibited a uniform, flat surface morphology with the fewest oxygen vacancy defects and unwanted byproducts. mdpi.com These films demonstrated superior insulating properties, achieving a low leakage current density of 10⁻⁸ A/cm² at an electric field of 1 MV/cm. mdpi.com Furthermore, they showed a stable dielectric constant across a wide frequency range, measuring 12.28 at 20 Hz and 10.5 at 100 kHz. mdpi.com These characteristics highlight the effectiveness of this compound in producing reliable, high-performance dielectric layers for advanced electronic applications. mdpi.comresearchgate.net

Table 1: Electrical Properties of Y₂O₃ Insulators from Different Precursors

Precursor Annealing/Treatment Leakage Current Density (at 1 MV/cm) Dielectric Constant (at 20 Hz) Surface Morphology
This compound UV/Ozone 10⁻⁸ A/cm² 12.28 Uniform and flat
Yttrium(III) Nitrate Tetrahydrate UV/Ozone Higher than acetate-derived film Not specified Less uniform
Yttrium Isopropoxide Oxide Not specified Did not form clean, uniform films Not applicable Non-uniform
Yttrium(III) Tris(isopropoxide) Not specified Did not form clean, uniform films Not applicable Non-uniform

Data sourced from a study on sol-gel processed Y₂O₃ insulators. mdpi.com

Oxide Coatings by Micro Arc Oxidation (MAO)

Micro Arc Oxidation (MAO) is a surface modification technique used to form dense, hard ceramic coatings on metals like zirconium and titanium. Yttrium(III) acetate tetrahydrate is used as an additive in the electrolyte solution to enhance the properties of these coatings.

In studies on pure zirconium, oxide coatings were produced using an MAO process where the electrolyte contained sodium silicate (B1173343) and varying amounts of yttrium acetate tetrahydrate (from 1 to 4 g/l). icm.edu.pl The inclusion of yttrium acetate tetrahydrate into the electrolyte was found to influence the coating's structure and thickness. icm.edu.pl Characterization of the coatings revealed that the surfaces were composed of monoclinic-ZrO₂ and tetragonal-ZrO₂ phases. icm.edu.pl

Growth of Superconducting Thin Films (e.g., YBCO)

This compound is a fundamental ingredient in the chemical solution deposition (CSD) and metal-organic decomposition (MOD) methods for manufacturing high-temperature superconducting thin films, most notably Yttrium Barium Copper Oxide (YBCO). mdpi.comresearchgate.net These methods offer a cost-effective route to producing large-area YBCO films with excellent superconducting properties. guidechem.com

The process typically involves preparing a precursor solution by dissolving stoichiometric amounts of this compound, a barium salt (like barium(II) trifluoroacetate (B77799) hydrate), and a copper salt (such as copper(II) acetate) in a solvent like propionic acid or methanol. mdpi.comresearchgate.nettorvergata.it This solution is then applied to a substrate, often by spin-coating, and subjected to a series of thermal treatments to decompose the organic precursors and crystallize the YBCO film. guidechem.comtorvergata.it

Research has shown that this approach yields YBCO films with low porosity, a smooth surface finish, and high critical current densities (Jc), a key measure of superconducting performance. guidechem.com For instance, YBCO films prepared using this compound as the yttrium source have achieved Jc values as high as 13 MA·cm⁻² at 10 K in self-field conditions. researchgate.net Furthermore, this precursor is used in the synthesis of gadolinium-doped YBCO (YBCO-Gd) films, where gadolinium(III) acetate hydrate is added to the precursor solution to enhance the film's vortex pinning capabilities and improve its performance in high magnetic fields. mdpi.com The use of this compound is thus central to the bottom-up fabrication of advanced superconducting materials. mdpi.comresearchgate.net

Table 2: YBCO Precursor Solution Components

Component Role Chemical Compound
Yttrium Source This compound
Barium Source Barium(II) trifluoroacetate hydrate
Copper Source Copper(II) acetate
Solvent Propionic acid / Methanol

Data sourced from studies on YBCO film deposition. mdpi.comtorvergata.it

Catalysis and Reaction Engineering

Beyond materials synthesis, yttrium compounds derived from this compound serve as versatile catalysts in various chemical transformations, from polymer production to complex organic reactions and gas-phase conversions.

Role in Ethylene (B1197577) Polymerization

Yttrium compounds are recognized for their catalytic activity in the polymerization of ethylene. fishersci.fichemicalbook.comchemicalbook.comthermofisher.krnanoshel.com While specific research focusing exclusively on this compound as the direct catalyst precursor is not extensively detailed in readily available literature, the general application of yttrium-based catalysts in this field is well-established. These catalysts are crucial in producing polyolefins with specific properties. The catalytic activity stems from the ability of the yttrium center to coordinate with and activate the ethylene monomers, facilitating the chain-growth process that forms polyethylene. The ligand environment around the yttrium ion, which can be engineered from precursors like yttrium acetate, plays a critical role in determining the catalyst's activity, stability, and the properties of the resulting polymer.

Yttrium-Based Catalysts in Organic Transformations (e.g., Hydroalkoxylation/Claisen Rearrangement)

Yttrium-based catalysts have proven highly effective in facilitating complex and atom-economical organic transformations. One of the most significant applications is in tandem reactions that combine intramolecular hydroalkoxylation with a Claisen rearrangement. mdpi.com This powerful cascade process is used to synthesize structurally complex molecules like medium- and large-sized lactams and γ,δ-unsaturated amides from ynamide substrates. mdpi.comrsc.org

In a typical reaction, a catalyst, often derived from an yttrium salt like yttrium(III) triflate, activates an alkyne group within the ynamide molecule. mdpi.comrsc.org This activation facilitates an intramolecular attack by a hydroxyl group, forming a vinyl yttrium intermediate. mdpi.com This intermediate then undergoes a proton transfer and a subsequent fishersci.fifishersci.fi-sigmatropic Claisen rearrangement to yield the final product with high efficiency and diastereoselectivity. mdpi.comnih.gov This methodology has been successfully applied to both intermolecular and intramolecular reactions, demonstrating its versatility and broad functional group compatibility under mild conditions. nih.govxmu.edu.cn The development of these yttrium-catalyzed reactions represents a significant advancement in the synthesis of valuable organic scaffolds. acs.org

Catalytic Applications in Gas-Phase Reactions (e.g., Methane (B114726) Reforming, Selective Oxidation)

Yttrium-based materials, particularly yttrium oxide (Y₂O₃) often prepared from precursors such as yttrium nitrate or acetate, are important catalysts and promoters in high-temperature gas-phase reactions. frontiersin.orgntnu.no These include the oxidative coupling of methane (OCM) and dry methane reforming (DRM), processes aimed at converting methane into more valuable chemicals and synthesis gas (syngas).

In OCM, yttrium oxide catalysts, sometimes promoted with other oxides like ceria (CeO₂), facilitate the selective conversion of methane to C₂ hydrocarbons (ethane and ethylene). frontiersin.org The addition of a CeO₂ promoter to Y₂O₃ has been shown to significantly increase both methane conversion and C₂ selectivity, boosting the C₂ yield from 5.6% on pure Y₂O₃ to 10.2% on a 3 mol% CeO₂/Y₂O₃ catalyst at 750°C. frontiersin.org

In methane reforming processes like chemical looping steam methane reforming (CL-SMR), yttrium is used as a promoter for nickel-based catalysts. mdpi.commdpi.com The addition of yttrium to Ni/SBA-16 oxygen carriers has been found to enhance catalytic activity, reduce coke formation, and improve the dispersion of nickel particles. mdpi.com For instance, adding 2.5 wt.% yttrium to a Ni-based oxygen carrier increased methane conversion from 56.37% to 93.13% at 550°C. mdpi.com Similarly, in CO₂ reforming, yttrium promotion of Ni-based catalysts leads to enhanced stability and higher conversion of both CH₄ and CO₂. ntnu.no These findings underscore the critical role of yttrium in developing robust catalysts for methane utilization. researchgate.net

Luminescent Materials and Phosphors

The role of this compound is fundamental in the creation of high-performance phosphors and luminescent nanoparticles. It serves as a high-purity yttrium source that facilitates the precise and uniform incorporation of luminescent centers into a host material, which is essential for achieving desired optical properties.

Host Matrix for Rare Earth Doping in Phosphors (e.g., Eu³⁺ doping)

This compound is frequently employed as a precursor to form host lattices for doping with rare-earth ions, such as europium (Eu³⁺). Its chemical properties make it an ideal starting material for creating materials like yttrium hydroxide (B78521) (Y(OH)₃) and yttrium oxide (Y₂O₃) phosphors. The use of acetate precursors for both the yttrium host and the europium dopant ensures a homogeneous distribution of the activator ions within the host matrix. This uniformity is critical for minimizing luminescence quenching and maximizing the quantum yield of the resulting phosphor.

In a typical synthesis, this compound and europium(III) acetate hydrate are dissolved in a solvent and co-precipitated. A facile, water-based method can be used to rapidly produce red-emitting Y(OH)₃:Eu³⁺ phosphors at room temperature. science.gov The similar ionic radius of Y³⁺ and Eu³⁺ allows europium ions to readily substitute yttrium ions in the crystal lattice, creating efficient luminescent centers that are responsible for the strong red emission characteristic of Eu³⁺. science.gov

Table 1: Synthesis of Eu³⁺-Doped Yttrium Hydroxide Phosphor

Component Chemical Formula Role in Synthesis
This compound Y(CH₃COO)₃·xH₂O Host Precursor
Europium(III) acetate hydrate Eu(CH₃COO)₃·xH₂O Dopant Precursor
Lithium Hydroxide / Water LiOH / H₂O Solvent/Reaction Medium

| Resulting Phosphor | Y(OH)₃:Eu³⁺ | Red-Emitting Phosphor |

Synthesis of Upconversion Nanoparticles (e.g., NaYF₄:Yb/Tm)

This compound is a key yttrium source in the synthesis of lanthanide-doped upconversion nanoparticles (UCNPs), which can convert near-infrared (NIR) radiation into visible or ultraviolet light. A prominent example is the synthesis of NaYF₄ nanoparticles co-doped with ytterbium (Yb³⁺) as the sensitizer (B1316253) and thulium (Tm³⁺) as the activator.

The high-temperature co-precipitation method is commonly used, where this compound, ytterbium(III) acetate hydrate, and thulium(III) acetate hydrate are dissolved in a mixture of high-boiling point organic solvents like oleic acid and 1-octadecene. scientific.netnycu.edu.twchalcogen.ro The acetates decompose at high temperatures to form metal oleate (B1233923) complexes, which then react with sodium and fluoride (B91410) sources (e.g., NaOH and NH₄F dissolved in methanol) to nucleate and grow the NaYF₄:Yb/Tm nanocrystals. nycu.edu.twaip.org This method allows for excellent control over the size, shape, and crystallinity of the nanoparticles, which are crucial for their luminescent efficiency. chalcogen.ro These UCNPs exhibit strong blue emission upon NIR excitation. scientific.netaip.org

Table 2: Typical Reagents for NaYF₄:Yb/Tm Upconversion Nanoparticle Synthesis

Reagent Example Chemical Primary Function
Yttrium Precursor This compound Forms the NaYF₄ host matrix
Sensitizer Precursor Ytterbium(III) acetate hydrate Absorbs NIR energy
Activator Precursor Thulium(III) acetate hydrate Emits visible light (blue)
Solvent / Surfactant Oleic Acid & 1-Octadecene Controls particle growth and prevents aggregation

Yttrium Oxysulfide Phosphors

Yttrium oxysulfide phosphors, particularly those doped with europium (Y₂O₂S:Eu³⁺), are renowned for their high efficiency and sharp red emission lines, making them vital in various display technologies. nycu.edu.tw The synthesis of these phosphors often involves multiple steps where this compound can serve as the initial precursor for the yttrium source.

Typically, a yttrium-containing intermediate, such as yttrium hydroxide (Y(OH)₃) or yttrium oxide (Y₂O₃), is first synthesized from yttrium acetate. researchgate.net For instance, Y(OH)₃ nanostructures can be prepared via a hydrothermal method using yttrium acetate. These precursors are then subjected to a high-temperature sulfurization process. researchgate.net This can be achieved through various methods, including reaction with H₂S, CS₂, or a flux fusion method involving elemental sulfur and alkali metal carbonates. nycu.edu.tw The process converts the oxide or hydroxide into the desired yttrium oxysulfide crystal structure, with the dopant ions incorporated into the lattice.

Applications in LEDs and Display Technologies

Phosphors and nanomaterials derived from this compound are integral to modern lighting and display technologies. The red-emitting Y(OH)₃:Eu³⁺ and Y₂O₂S:Eu³⁺ phosphors are used in phosphor-converted white light-emitting diodes (pc-WLEDs). science.gov They are often combined with a blue LED chip and a yellow-emitting phosphor (like YAG:Ce³⁺) to produce white light with a high color rendering index (CRI) and a warmer correlated color temperature (CCT). science.gov

In the realm of quantum dot light-emitting diodes (QLEDs), yttrium acetate has been utilized in a novel surface-passivation strategy. A thin yttrium acetate layer applied to the surface of the zinc magnesium oxide (ZMO) electron transport layer in a QLED device was shown to effectively passivate oxygen vacancies and suppress the migration of magnesium ions. acs.org This reduces non-radiative recombination, enhances the device's emission efficiency, and significantly improves its operational lifetime, contributing to the advancement of next-generation displays. acs.org

Advanced Functional Materials

Beyond luminescence, this compound is a precursor for synthesizing advanced functional materials with unique magnetic and electronic properties, such as synthetic garnets.

Production of Synthetic Garnets (e.g., Yttrium Iron Garnets for Microwave Filters)

This compound is a valuable precursor for the synthesis of yttrium iron garnet (Y₃Fe₅O₁₂, YIG), a material with a unique crystal structure and important ferrimagnetic properties. YIG is a cornerstone material for microwave applications, including filters, oscillators, and circulators, due to its low dielectric loss and a very narrow ferromagnetic resonance linewidth. chalcogen.ro

Wet-chemical methods like sol-gel synthesis and electrospinning are increasingly preferred over traditional high-temperature solid-state reactions for producing YIG nanoparticles and nanofibers. chalcogen.roaip.org In these processes, yttrium(III) acetate is used as the yttrium source, often dissolved alongside an iron salt like iron(III) nitrate in a suitable solvent. aip.org The solution is then processed to form a gel or is electrospun, followed by calcination at temperatures as low as 700-800°C to crystallize the YIG phase. chalcogen.ro This approach allows for the synthesis of phase-pure YIG at lower temperatures and provides better control over the material's nanostructure. scientific.netchalcogen.ro

Table 3: Chemical Composition of Yttrium Iron Garnet (YIG)

Element Symbol Ions per Formula Unit
Yttrium Y 3
Iron Fe 5
Oxygen O 12

| Compound | Y₃Fe₅O₁₂ | Synthetic Garnet |

Nanomaterials with Enhanced Properties (e.g., Yttrium Trifluoride Nanoparticles)

This compound is a preferred yttrium source for the synthesis of various nanomaterials, including yttrium trifluoride (YF₃) and sodium yttrium fluoride (NaYF₄) nanoparticles. biomall.infishersci.sesigmaaldrich.com Its utility stems from its solubility and lower thermal decomposition temperature, which are advantageous for hydrothermal reactions and co-precipitation processes prior to calcination. sigmaaldrich.com

A primary application is in the production of YF₃ nanoparticles. biomall.infishersci.se Research has demonstrated that this compound can be used to synthesize these nanoparticles through processes mediated by stabilizing agents like citric acid. acs.org In one method, yttrium(III) acetate and tetramethylammonium (B1211777) citrate (B86180) are dissolved in water, and the subsequent injection of ammonium (B1175870) fluoride initiates the nucleation and growth of YF₃ nanoparticles. acs.org The choice of the yttrium precursor has been shown to influence the final particle characteristics. A comparative study revealed that while various yttrium salts could produce nanoparticles, this compound yielded smaller supraparticles compared to trifluoroacetate, chloride, or nitrate precursors under the same conditions, suggesting it provides better stabilization of the nanoparticle surface. acs.org

The following table summarizes the effect of different yttrium precursors on the size of the resulting supraparticles when synthesized at 100 °C.

Yttrium PrecursorResulting Particle TypeSupraparticle Size (DLS)
Yttrium(III) acetateYF₃ Supraparticles~80 nm
Yttrium(III) trifluoroacetateYF₃ Supraparticles~100 nm
Yttrium(III) chlorideYF₃ Supraparticles~100 nm
Yttrium(III) nitrateYF₃ Supraparticles~100 nm
Data sourced from a study on citrate-mediated self-assembly of YF₃ nanoparticles. acs.org

Furthermore, yttrium(III) acetate is a key reactant in the synthesis of lanthanide-doped NaYF₄ nanoparticles, which are renowned for their upconversion capabilities—converting near-infrared (NIR) light into visible light. sigmaaldrich.com A typical synthesis involves mixing yttrium acetate with oleic acid in a solvent like octadecene. This mixture is heated to form an yttrium oleate complex, which then reacts with sources of sodium and fluoride at moderate temperatures to produce NaYF₄ nanoparticles with controlled size and crystallinity. sigmaaldrich.com

Integration in Solar Energy Technologies (e.g., Polymer Bulk-Heterojunction Solar Cells)

This compound finds application in the field of solar energy, specifically in the fabrication of polymer bulk-heterojunction (BHJ) solar cells. americanelements.com Solutions of yttrium acetate are used in the development of these devices. americanelements.com Inverted polymer solar cells, a type of BHJ cell, have garnered attention for their potential high efficiency and stability. researchgate.net

Research into improving the performance of these solar cells has focused on modifying their constituent layers. One area of investigation involves the use of yttrium as a dopant in the electron transport layers (ETL). For instance, yttrium-doped zinc oxide (ZnO) nanowires have been employed as a nanostructured cathode buffer layer in inverted BHJ organic solar cells. researchgate.net The use of soluble precursors like this compound is a common method for introducing such dopants during the synthesis of metal oxide layers. The incorporation of yttrium-doped ZnO nanowires on seedless indium tin oxide (ITO) substrates has been shown to decrease the reflection of incident light by over 50%, leading to enhanced incident-photon-to-current efficiencies. researchgate.net

Electronic Components and Optical Glasses

This compound is utilized as a material in the manufacturing of electronic components and optical glasses. fishersci.nothermofisher.comottokemi.com As a high-purity yttrium source, it serves as an excellent precursor for producing the ultra-high purity compounds required for these technologies. americanelements.com Acetates are often preferred for their ability to decompose into yttrium oxide upon heating. americanelements.com

The compound's role is evident in the synthesis of materials with specific optical properties. For example, yttrium acetate hydrate has been used in the synthesis of zinc-doped yttrium oxide to study its optical characteristics. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Yttrium-based materials are crucial for applications such as fluorescent phosphors, which are integral to computer displays. americanelements.com The thermal decomposition properties of yttrium acetate make it well-suited for creating thin films and powders used in electronic applications.

Small Molecule Activation

Recent research has highlighted the role of yttrium complexes, derived from acetate and other ligands, in the capture and activation of small molecules. sigmaaldrich.comsigmaaldrich.comresearchgate.net This area of study is significant for potential applications in catalysis. researchgate.net

Nuclear magnetic resonance (NMR) and density functional theory (DFT) studies have been employed to investigate the in-situ formation of ternary adducts between yttrium polyaminocarboxylate chelates and various small molecules. researchgate.net This research demonstrated that specific yttrium complexes are capable of forming these adducts with biologically and chemically relevant small molecules. researchgate.net The work showcases a novel application of yttrium chemistry, exploiting its properties for molecular capture and activation. researchgate.net

The table below details the yttrium complexes and the small molecules they have been shown to form ternary adducts with in solution.

Yttrium ComplexSmall Molecule Adduct
[Y(DO3A)(H₂O)₂]Bicarbonate
[Y(DO3A)(H₂O)₂]Pyruvate
[Y(EDTA)(H₂O)q]⁻Bicarbonate
[Y(EDTA)(H₂O)q]⁻Pyruvate
Data sourced from research on ternary adduct formation with yttrium polyaminocarboxylates. researchgate.net

This capability for small molecule activation suggests potential for developing new catalytic processes based on yttrium compounds. researchgate.net

Theoretical and Computational Studies of Yttrium Iii Acetate Hydrate Systems

Molecular Modeling of Coordination Environments

Molecular modeling techniques are instrumental in elucidating the complex coordination chemistry of yttrium(III) acetate (B1210297) hydrate (B1144303) in both solid and aqueous states. The yttrium(III) ion is known for its flexible coordination number, which is highly dependent on the surrounding ligands, including water molecules and acetate anions.

In aqueous solutions, the yttrium(III) ion is primarily hydrated by eight water molecules. acs.org The coordination geometry is often a distorted bicapped trigonal prism. acs.org Extended X-ray absorption fine-structure (EXAFS) and large-angle X-ray scattering (LAXS) studies have determined the Y-O bond distance to be approximately 2.365-2.368 Å. acs.org These experimental findings are well-supported by ab initio and Density Functional Theory (DFT) calculations, which have been used to study the structure and stability of yttrium aqua ions, Y(H₂O)n³⁺, for various numbers of water molecules (n=1–10). acs.orgresearchgate.net

When acetate ligands are present, they can displace water molecules in the primary coordination sphere. The coordination can vary from monodentate to bidentate, and even bridging, leading to the formation of polynuclear complexes. Molecular dynamics (MD) simulations can predict the self-assembly of yttrium species, where acetate anions coordinate with the yttrium atoms at the surface of nanoparticles. scispace.com

Table 1: Coordination Properties of Hydrated Yttrium(III) Ion

Property Value Method
Primary Hydration Number 8 EXAFS, LAXS acs.org
Y-O Bond Distance 2.365(5) Å LAXS acs.org
Y-O Bond Distance 2.368(5) Å EXAFS acs.org
Second Hydration Sphere (O atoms) ~16 LAXS acs.org

Simulation of Decomposition Pathways and Energetics

The thermal decomposition of yttrium(III) acetate hydrate is a crucial step in the synthesis of yttrium oxide (Y₂O₃), a material with significant technological applications. americanelements.comamericanelements.com Thermoanalytical techniques, coupled with computational simulations, provide a detailed understanding of the decomposition mechanism.

The decomposition process of yttrium acetate tetrahydrate, Y(CH₃COO)₃·4H₂O, is an endothermic transformation that occurs between 350 and 900°C. researchgate.net The initial step, occurring between 350 and 450°C, involves the breaking of the bond between the yttrium cation and the acetate ligand. researchgate.net This leads to the formation of amorphous yttrium hydroxide (B78521) and yttrium carbonate, accompanied by a rapid loss of mass. researchgate.net The presence of an oxygen atmosphere does not significantly alter the mass loss profile but introduces an intense exothermic process due to the combustion of organic species in the gas phase. researchgate.net

Computational modeling can be used to simulate the energetics of these decomposition steps, including dehydration, ligand rupture, and the formation of intermediate species. By calculating the reaction energies and activation barriers, researchers can predict the temperature ranges for these transformations and identify the most stable intermediate compounds.

Table 2: Thermal Decomposition Stages of Yttrium(III) Acetate Tetrahydrate

Temperature Range (°C) Process Products
110 Dehydration Anhydrous Yttrium Acetate
350 - 450 Initial Decomposition Amorphous Yttrium Hydroxide, Yttrium Carbonate researchgate.net

Prediction of Material Properties and Reaction Outcomes

A significant advantage of computational modeling is its ability to predict the properties of materials synthesized from this compound and to forecast the outcomes of specific reactions. For instance, the choice of precursor and annealing conditions in the sol-gel synthesis of yttrium oxide (Y₂O₃) thin films significantly impacts their structural and electrical properties.

Recent studies have shown that Y₂O₃ films fabricated using this compound as a precursor exhibit a more uniform and flat surface morphology compared to those made from yttrium(III) nitrate (B79036) tetrahydrate. mdpi.com Computational models can help explain these morphological differences by simulating the interactions between the precursor molecules and the solvent, as well as the energetics of film formation.

Furthermore, computational methods can predict the electronic properties of the resulting materials. For example, in the fabrication of Y₂O₃ insulators, UV/ozone treatment of acetate-derived films leads to a lower number of oxygen vacancy defects and unwanted byproducts, resulting in superior electrical insulation properties. mdpi.com These findings can be correlated with computational predictions of defect formation energies and the electronic structure of the Y₂O₃ films.

Table 3: Properties of Y₂O₃ Films from Different Precursors and Treatments

Precursor Treatment Surface Morphology Electrical Properties
This compound UV/Ozone Uniform, flat mdpi.com Low current density (10⁻⁸ A/cm² at 1 MV/cm), stable dielectric constant mdpi.com

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and solids. For this compound and its derivatives, DFT calculations provide deep insights into bonding, charge distribution, and reactivity.

DFT calculations have been successfully employed to study the structural characteristics of the hydrated yttrium(III) ion. acs.org These calculations can accurately predict bond lengths and coordination geometries, validating experimental results. researchgate.net For instance, DFT has been used to confirm the 8-coordinate nature of the Y³⁺ ion in aqueous solutions. researchgate.net

In the context of materials science, DFT is used to understand the electronic properties of yttrium-containing compounds. For example, in the study of europium-doped yttrium hydroxide (Y(OH)₃:Eu³⁺), DFT calculations revealed that the electronic structure of the host material is significantly modified by the Eu dopant. beilstein-journals.org The calculations showed the emergence of mid-gap states and an increase in the bandgap in the vicinity of the doped region, which is crucial for the material's luminescent properties. beilstein-journals.org

Bader charge analysis, a method based on DFT calculations, can quantify the charge transfer between atoms. In the Y(OH)₃ crystal structure, it was found that approximately 0.73 e⁻ is transferred from the yttrium atom to the oxygen atoms, and 0.60 e⁻ is transferred from the hydrogen atoms to the oxygen atoms, highlighting the ionic character of the bonds. beilstein-journals.org

Table 4: Calculated Electronic Properties of Yttrium Compounds

Compound Property Value Method
Y(OH)₃ Bandgap 3.83 eV DFT (GGA-PBE) beilstein-journals.org
Eu-doped Y(OH)₃ Bandgap near dopant 4.28 eV DFT (GGA-PBE) beilstein-journals.org
Y(OH)₃ Charge transfer from Y to O 0.73 e⁻ Bader Charge Analysis beilstein-journals.org

Future Research Directions and Emerging Applications

Novel Synthesis Strategies for Tailored Properties

The development of advanced materials hinges on the ability to control their structural and physical properties at the nanoscale. Yttrium(III) acetate (B1210297) hydrate (B1144303) serves as a key starting material in several innovative synthesis strategies aimed at producing materials with tailored characteristics such as particle size, crystallinity, and surface area.

A glycothermal method, for instance, has been employed to synthesize nanocrystalline yttrium oxide (Y₂O₃) from yttrium acetate hydrate. iaea.org This process, conducted in 1,2-propanediol at 300°C, yields Y₂O₃ with a very small crystallite size of 2.2 nm and a remarkably large surface area of 280 m²/g after calcination at 400°C. iaea.org Similarly, sol-gel processes are being refined to create high-quality yttrium oxide insulator films for electronics. mdpi.com Research has shown that using yttrium(III) acetate hydrate as a precursor and employing UV/ozone treatment instead of high-temperature annealing results in films with enhanced Y–O binding and fewer defects. mdpi.com

In the realm of fluoride (B91410) nanomaterials, sonochemistry offers a rapid, water-based synthesis route. The ultrasonic irradiation of an aqueous solution of yttrium(III) acetate tetrahydrate and hydrofluoric acid produces nanocrystalline, needle-shaped yttrium fluoride (YF₃) particles. nih.gov This method allows for control over nanoparticle size, which directly influences their antibacterial efficacy. nih.gov Another approach involves a modified co-precipitation method where kinetic control at low temperatures (5°C) can produce monodispersed YF₃ nanoparticles around 5 nm in size. rsc.org Studies on the self-assembly of YF₃ nanoparticles have also highlighted the role of the precursor, noting that yttrium(III) acetate acts as a better stabilizer compared to other salts like yttrium(III) chloride or nitrate (B79036), resulting in smaller supraparticles. acs.orgcsic.es

A summary of these novel synthesis strategies is presented below.

Table 1: Novel Synthesis Strategies Using this compound
Synthesis Method Derived Material Key Controlled Properties Research Finding
Glycothermal Nanocrystalline Y₂O₃ Small crystallite size, large surface area Produces Y₂O₃ with 2.2 nm crystallites and a surface area of 280 m²/g. iaea.org
Sol-Gel with UV/Ozone Y₂O₃ Insulator Films Film quality, defect density UV/ozone treatment enhances Y-O binding and reduces defects compared to thermal annealing. mdpi.com
Sonochemistry YF₃ Nanoparticles Particle size and morphology A water-based method yielding needle-shaped YF₃ NPs with size-dependent antibacterial activity. nih.gov
Co-precipitation YF₃ Nanoparticles Particle size and dispersion Kinetic control at low temperatures produces monodispersed nanoparticles (~5 nm). rsc.org

Exploration of New Catalytic Transformations

This compound is a precursor for sophisticated catalytic materials that are driving innovation in polymerization and energy conversion. fishersci.sethermofisher.comfishersci.no The focus is on creating catalysts with high activity and selectivity for specific, often challenging, chemical transformations.

One significant area of research is in ring-opening polymerization (ROP). An amino-alkoxy-bis(phenolate) yttrium amido catalyst has been successfully used for the ROP of dihydrocarvide, a terpene-based lactone. rsc.org This catalytic system produces poly(dihydrocarvide) with tunable molecular weights and relatively low polydispersity, demonstrating a high degree of control over the polymerization process. rsc.org

In the field of electrocatalysis, materials derived from this compound are showing promise for renewable energy applications. Researchers have synthesized a nanocrystalline yttrium ruthenate pyrochlore (B1171951) (Y₂[Ru₂₋ₓYₓ]O₇₋ᵧ) using this compound as the yttrium source. acs.org This material functions as a highly effective bifunctional electrocatalyst, demonstrating comparable catalytic activity for both the oxygen reduction reaction (ORR) and the oxygen evolution reaction (OER). acs.org This dual functionality is critical for the development of efficient and rechargeable metal-air batteries, such as Zn-air batteries. acs.org

Advanced Functionalization of Yttrium Acetate-Derived Materials

A key direction in materials science is the functionalization of existing materials to imbue them with new capabilities or to enhance their performance for specific applications. This compound is central to the synthesis of base materials that are subsequently functionalized.

A major application is the synthesis of lanthanide-doped sodium yttrium fluoride (NaYF₄) nanoparticles. sigmaaldrich.com Yttrium(III) acetate is a common high-purity precursor for these materials, which are notable for their ability to perform "up-conversion"—converting two near-infrared (NIR) photons into a single visible light photon. sigmaaldrich.com This property is particularly valuable for in-vivo biomedical applications, such as optical sensing of ions like Zn²⁺, because NIR light can penetrate deeply into biological tissues. sigmaaldrich.com

Functionalization is also being applied to create advanced biomaterials and surfaces. For example, this compound is used as a stabilizing agent to prepare yttria-stabilized zirconia, a bioceramic with applications in promoting bone healing. termedia.plmdpi.com In another innovative application, surfaces of medical devices like catheters have been modified with yttrium fluoride (YF₃) nanoparticles synthesized from yttrium acetate. nih.gov This functionalization creates a surface layer that significantly reduces bacterial colonization and biofilm formation. nih.gov

Furthermore, polymers synthesized using yttrium-based catalysts can be functionalized. Poly(dihydrocarvide) can undergo a post-polymerization thiol-ene reaction to introduce hydroxyl groups, opening avenues for grafting other polymers to create complex brush polymer architectures. rsc.org

Sustainable and Green Chemistry Approaches

The principles of green chemistry are increasingly being integrated into the synthesis of nanomaterials to reduce environmental impact. This compound is being used in sustainable synthesis protocols that minimize the use of harsh chemicals and energy-intensive conditions.

A prominent example is the green synthesis of yttrium oxide (Y₂O₃) nanoparticles using aqueous leaf extracts of Lantana camara. mdpi.comsemanticscholar.orgresearchgate.net In this sol-gel method, the plant extract acts as a natural chelating or capping agent, replacing synthetic alternatives. researchgate.net this compound is used as the yttrium precursor in this environmentally benign process. mdpi.comsemanticscholar.org The resulting Y₂O₃ nanoparticles exhibit potent photocatalytic activity for degrading pollutants, as well as significant antibacterial and anticancer properties, highlighting their potential in environmental remediation and nanomedicine. mdpi.comresearchgate.net This approach not only provides a sustainable route to valuable nanomaterials but also underscores the potential of integrating natural products into advanced materials synthesis. mdpi.comsemanticscholar.orgresearchgate.net

Table 2: Green Synthesis of Y₂O₃ Nanoparticles

Precursor Green Reagent Synthesis Method Key Findings
This compound Lantana camara leaf extract Sol-Gel The synthesized Y₂O₃ NPs demonstrated photocatalytic, antibacterial, and anticancer activities. mdpi.comresearchgate.net

Integration in Multidisciplinary Research Areas

This compound is a key compound enabling research that bridges multiple scientific disciplines, including materials science, biomedicine, electronics, and energy. Its role as a precursor allows for the creation of advanced materials whose applications are explored across these fields.

Table 3: Multidisciplinary Applications of this compound-Derived Materials

Research Area Derived Material/Application Description
Biomedicine & Materials Science Yttria-stabilized zirconia Used as a biomaterial to enhance bone healing. termedia.plmdpi.com
Lanthanide-doped NaYF₄ NPs Used for deep-tissue in-vivo optical sensing and bioimaging. sigmaaldrich.commdpi.com
YF₃ nanoparticle coatings Applied to medical catheters to prevent bacterial biofilm formation. nih.gov
Y₂O₃ nanoparticles Investigated for anticancer properties and as drug delivery vehicles. mdpi.commdpi.com
Electronics & Materials Science Y₂O₃ insulator films Fabricated via sol-gel processes for potential use in flexible electronics. mdpi.com
Precursors for coated conductors Used in creating substrates for high-temperature superconducting oxides. researchgate.net
Energy & Materials Science Yttrium ruthenate pyrochlore Acts as a bifunctional electrocatalyst in rechargeable Zn-air batteries. acs.org

The integration of yttrium acetate-derived materials into these varied domains highlights the compound's fundamental importance. From developing next-generation electronics and energy storage devices to creating novel medical treatments and diagnostic tools, the future research directions for this compound are set to have a broad and significant impact.

Q & A

Q. What are the standard synthesis protocols for preparing yttrium-based nanomaterials using yttrium(III) acetate hydrate?

this compound is widely used as a precursor in hydrothermal and solvothermal synthesis. For example, in the fabrication of Eu-doped yttrium hydroxide phosphors, it is dissolved in deionized water with europium(III) acetate hydrate, followed by pH adjustment using lithium hydroxide . For nanoparticle synthesis, thermal decomposition in oleic acid/octadecene at ~300°C is common, with NH₄F or NaOH as precipitating agents . Key variables include precursor stoichiometry, reaction time, and solvent composition.

Q. How should this compound be safely handled in laboratory settings?

The compound is classified as a skin, eye, and respiratory irritant (H315, H319, H335). Use personal protective equipment (PPE) including gloves, goggles, and lab coats. Work in a fume hood to avoid inhalation. Storage should be in a dry, cool environment, away from incompatible substances like strong acids or oxidizers .

Q. What characterization techniques are essential for verifying the purity and structure of this compound-derived products?

  • Thermogravimetric analysis (TGA): Determines hydration levels and thermal stability by tracking mass loss during heating .
  • X-ray diffraction (XRD): Confirms crystalline phase formation (e.g., Y₂O₃ or NaYF₄) .
  • Spectroscopy: FTIR identifies acetate ligand bonding, while photoluminescence spectroscopy evaluates optical properties in doped materials .

Advanced Research Questions

Q. How do pH and counterion selection during synthesis influence the morphology of yttrium-based nanoparticles?

Aqueous synthesis of LnF₃ nanocrystals demonstrates that pH and counterions (e.g., acetate vs. nitrate) critically affect nucleation kinetics and surface chemistry. For instance, lower pH (<6) favors smaller particle sizes due to reduced ion mobility, while acetate ligands stabilize specific crystal facets, leading to anisotropic growth . In contrast, organic-phase synthesis (e.g., oleic acid/octadecene) requires precise control of hydroxide and fluoride ion concentrations to avoid amorphous byproducts .

Q. What mechanisms explain conflicting thermal decomposition data for yttrium carboxylate precursors?

Discrepancies in decomposition temperatures (e.g., yttrium propionate vs. acetate) arise from differences in ligand coordination strength and hydration states. For this compound, dehydration occurs below 150°C, followed by acetate ligand oxidation to CO₂ and H₂O at 250–400°C, leaving Y₂O₃ residues. Contradictions in reported thresholds may stem from variations in heating rates or atmospheric conditions (e.g., N₂ vs. air) .

Q. How does yttrium doping alter the optical and electronic properties of host materials like ZnO or YAG?

In Y-doped ZnO nanobolts, yttrium introduces lattice strain and oxygen vacancies, shifting UV-Vis absorption edges and enhancing photoluminescence intensity. For YAG:Ce³⁺ phosphors, yttrium acetate hydrate ensures homogeneous Ce³⁺ incorporation, improving quantum efficiency by reducing defect-mediated non-radiative decay . Advanced techniques like XPS and EPR are recommended to quantify dopant oxidation states and defect densities.

Q. What strategies mitigate aggregation in yttrium-based upconversion nanoparticles (UCNPs) during synthesis?

Aggregation is minimized by:

  • Surface ligand engineering: Oleic acid or PEG coatings provide steric stabilization .
  • Solvent polarity control: Using polar solvents (e.g., ethanol/water mixtures) reduces van der Waals interactions .
  • In situ polymer encapsulation: Polyvinylpyrrolidone (PVP) or silica shells enhance colloidal stability .

Methodological Guidance for Data Contradictions

Q. How should researchers address discrepancies in reported luminescence efficiencies of yttrium-based phosphors?

  • Standardize excitation sources: Ensure consistent laser power and wavelength across studies.
  • Control hydration states: Hydrate content in precursors (e.g., Y(OAc)₃·xH₂O) affects crystallinity and defect density. Dry powders under vacuum before characterization .
  • Cross-validate with alternative techniques: Compare photoluminescence data with XRD and TEM to rule out phase impurities .

Q. Why do aqueous and organic-phase syntheses yield different crystalline phases (e.g., cubic vs. hexagonal NaYF₄)?

Organic-phase methods (oleic acid/octadecene) favor hexagonal phases due to slower ion diffusion and ligand-directed growth. Aqueous routes often produce cubic phases unless high fluoride concentrations (>4:1 F⁻:Y³⁺) and elevated temperatures (>300°C) are used .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.